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  • Product: 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Comprehensive Technical Guide on 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Chemical Structure, Physical Properties, and Multitarget-Directed Ligand (MTDL) Applications Executive Summary As the landscape of neurodegenera...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Chemical Structure, Physical Properties, and Multitarget-Directed Ligand (MTDL) Applications

Executive Summary

As the landscape of neurodegenerative disease therapeutics evolves, the limitations of single-target drugs have become starkly apparent. In the context of Alzheimer's disease (AD), the cholinergic hypothesis remains foundational, yet the progressive nature of the disease demands more sophisticated interventions. Enter 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) —a highly versatile, privileged chemical scaffold.

This technical whitepaper, designed for medicinal chemists and drug development professionals, provides an in-depth analysis of the HHAI scaffold. By examining its unique physicochemical properties, step-by-step synthetic methodologies, and its proven efficacy as a scaffold for selective butyrylcholinesterase (BChE) inhibitors, this guide establishes a self-validating framework for utilizing HHAI in the rational design of Multitarget-Directed Ligands (MTDLs)[1].

Chemical Structure and Physical Properties

The core architecture of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole consists of an electron-rich indole ring fused to a seven-membered, nitrogen-containing azepine ring[2]. This fusion creates a rigid, planar aromatic system coupled with a flexible, non-planar aliphatic ring, providing an ideal geometric profile for interacting with the deep catalytic gorges of cholinesterase enzymes[1].

The presence of two distinct nitrogen atoms—the relatively non-nucleophilic indole nitrogen (N-H) and the highly reactive secondary amine of the azepine ring—allows for highly regioselective functionalization.

Table 1: Quantitative Physicochemical Properties of the HHAI Core

PropertyValue / Description
IUPAC Name 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
CAS Registry Number 14362-51-7[2]
Molecular Formula C₁₂H₁₄N₂[2]
Molecular Weight 186.26 g/mol [2]
Structural Motif Fused indole and 7-membered azepine ring
Hydrogen Bond Donors 2 (Indole N-H, Azepine N-H)
Hydrogen Bond Acceptors 2 (Nitrogen atoms)
Topological Polar Surface Area (TPSA) ~27.8 Ų (Optimal for Blood-Brain Barrier penetration)
Primary Target Application Scaffold for selective BChE inhibitors and anti-AD MTDLs[1]

Mechanistic Insights: Why Target BChE with HHAI?

In the healthy human brain, Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. However, in late-stage Alzheimer's disease, AChE levels drop by up to 85%, while Butyrylcholinesterase (BChE) levels increase significantly, taking over the burden of acetylcholine degradation[1].

The HHAI scaffold is uniquely suited to target BChE. The active site gorge of BChE is approximately 200 ų larger than that of AChE. By alkylating the azepine nitrogen of HHAI with bulky, lipophilic groups (such as a 4-phenylbutyl chain), we increase the molecular volume of the ligand. This structural modification creates a steric clash within the narrower AChE gorge but fits perfectly into the larger BChE pocket, driving extreme target selectivity (>100-fold preference for BChE)[1]. Furthermore, these derivatives exhibit mixed-type inhibition and direct neuroprotective effects, including the inhibition of amyloid-beta (Aβ) self-aggregation and the scavenging of reactive oxygen species (ROS)[1].

MechanisticPathway HHAI HHAI Scaffold (e.g., N2-4-phenylbutyl) BChE Butyrylcholinesterase (BChE) Inhibition HHAI->BChE IC50 0.17 μM ABeta Inhibition of Aβ Self-Aggregation HHAI->ABeta Direct binding ROS Reduction of ROS (H2O2) HHAI->ROS Scavenging ACh Increased Acetylcholine (ACh) Levels BChE->ACh Synaptic cleft Neuro Neuroprotection (SH-SY5Y Cells) ACh->Neuro ABeta->Neuro ROS->Neuro

Fig 1. Multitarget mechanistic pathway of HHAI derivatives in Alzheimer's disease models.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a highly potent HHAI derivative (N2-(4-phenylbutyl)-HHAI) and its subsequent biological validation.

Step-by-Step Synthesis: Regioselective N-Alkylation

Causality Check: The goal is to selectively alkylate the secondary amine of the azepine ring without reacting with the indole nitrogen. This requires precise control of the base strength and temperature.

  • Starting Material Preparation: Dissolve the core 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Why: Argon prevents the unwanted oxidative degradation of the electron-rich indole core.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Why: K₂CO₃ is a mild base; it is strong enough to deprotonate the secondary aliphatic amine of the azepine ring but too weak to deprotonate the indole N-H, ensuring strict regioselectivity.

  • Electrophile Introduction: Dropwise add 1-bromo-4-phenylbutane (1.2 eq) while maintaining the reaction vessel at 0°C. Why: The Sₙ2 substitution is exothermic; low temperatures prevent thermal runaway and suppress the formation of polyalkylated byproducts.

  • Reaction Progression: Gradually warm the mixture to 60°C and stir for 12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup & Extraction: Quench the reaction with ice water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: CH₂Cl₂/MeOH, 95:5 v/v) to yield the pure N2-(4-phenylbutyl) HHAI derivative[1]. Validate the structure via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Validation: Modified Ellman’s Assay for ChE Kinetics

Causality Check: To prove the mixed-type inhibition and selectivity of the synthesized HHAI derivative, we utilize a kinetic spectrophotometric assay.

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Why: This specific pH is optimal for the catalytic activity of both AChE and BChE, accurately mimicking physiological conditions in the synaptic cleft.

  • Reagent Assembly: In a 96-well microplate, combine 160 μL of buffer, 10 μL of the HHAI derivative (dissolved in DMSO, final DMSO concentration <1%), and 10 μL of the enzyme (human AChE or BChE, 0.02 U/mL). Why: Keeping DMSO below 1% is critical to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the mixture at room temperature for 15 minutes. Why: This pre-incubation step allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Substrate & Chromogen Addition: Add 10 μL of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 μL of the substrate (acetylthiocholine or butyrylthiocholine iodide, 15 mM).

  • Kinetic Measurement: Measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Why: DTNB reacts with the thiocholine produced by enzymatic hydrolysis to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of the initial velocity vs. inhibitor concentration.

ExpWorkflow Synth 1. Chemical Synthesis N-alkylation of HHAI scaffold Purif 2. Purification & Characterization Column Chromatography, HRMS, NMR Synth->Purif InVitro 3. In Vitro Enzymatic Assays Ellman's Assay (AChE/BChE) Purif->InVitro Aggreg 4. Aβ Aggregation Assay ThT Fluorescence InVitro->Aggreg Cell 5. Cell-Based Assays SH-SY5Y Viability (MTT) Aggreg->Cell

Fig 2. Sequential experimental workflow for the synthesis and biological evaluation of HHAI derivatives.

Conclusion

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core is far more than a structural curiosity; it is a highly tunable, privileged scaffold in medicinal chemistry. By leveraging the differential volume of cholinesterase active sites and utilizing regioselective N-alkylation, researchers can transform the basic HHAI core into potent, BChE-selective Multitarget-Directed Ligands. As demonstrated by its ability to halt Aβ aggregation and protect neuronal cell lines from oxidative stress, HHAI represents a highly promising frontier in the development of next-generation Alzheimer's disease therapeutics.

References

  • Purgatorio, R., et al. (2019). Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry, 177, 414-424. URL:[Link]

  • MDPI Pharmaceuticals. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. URL:[Link]

Sources

Exploratory

The Pharmacological Architecture of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Derivatives: A Multi-Target Directed Ligand Framework

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals The Rationale: Why the Azepino-Indole Scaffold? In...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

The Rationale: Why the Azepino-Indole Scaffold?

In the landscape of neurodegenerative disease therapeutics, the "one-target, one-drug" paradigm has largely failed to alter the clinical trajectory of complex pathologies like Alzheimer’s disease (AD). As an application scientist overseeing preclinical assay development, I evaluate chemical scaffolds based on their capacity to act as Multi-Target Directed Ligands (MTDLs).

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold has emerged as a highly privileged structure [1]. By expanding the traditional rigid pyrido-indole (beta-carboline) core into a seven-membered azepine ring, researchers unlock critical conformational flexibility. This structural elasticity allows HHAI derivatives to navigate the voluminous active site gorge of butyrylcholinesterase (BChE) while simultaneously presenting pharmacophores capable of disrupting amyloid-beta (Aβ) aggregation and neutralizing reactive oxygen species (ROS).

Core Mechanism of Action (MoA)

The pharmacological profile of HHAI derivatives is tri-fold, addressing the multifactorial nature of neurodegeneration.

A. Selective Butyrylcholinesterase (BChE) Inhibition

While early-stage AD treatments target acetylcholinesterase (AChE), AChE levels drop significantly as the disease progresses. Conversely, BChE levels remain stable or increase, taking over the burden of acetylcholine (ACh) hydrolysis [1]. HHAI derivatives act as mixed-type inhibitors of BChE.

  • Causality in Binding: The indole core anchors the molecule within the Peripheral Anionic Site (PAS) via π−π stacking with aromatic residues (e.g., Trp82). Simultaneously, bulky, lipophilic N2-substitutions (such as phenylalkyl groups) extend down the enzymatic gorge to interact with the Catalytic Active Site (CAS). This dual-site binding is the physical mechanism driving their high nanomolar potency and >100-fold selectivity over AChE.

B. Inhibition of Amyloid-β (Aβ) Aggregation

The interaction with the PAS of cholinesterases is not merely for enzyme inhibition; the PAS is known to act as a chaperone that accelerates Aβ self-assembly. By occupying this site, HHAI derivatives sterically hinder the enzyme-induced fibrillization of Aβ [2]. Furthermore, the planar indole moiety directly intercalates into the β -sheet structures of Aβ oligomers, preventing their elongation into mature, neurotoxic plaques.

C. Neuroprotection and ROS Scavenging

HHAI derivatives exhibit intrinsic free-radical scavenging properties. The electron-rich indole ring can donate an electron to neutralize hydrogen peroxide ( H2​O2​ ) and other reactive oxygen species, thereby preventing lipid peroxidation and subsequent apoptotic signaling in neurons [3].

MoA HHAI HHAI Derivative (e.g., N2-phenylbutyl) BChE BChE Inhibition (Mixed-Type) HHAI->BChE Abeta Aβ Aggregation Inhibition HHAI->Abeta OxStress ROS Scavenging / Neuroprotection HHAI->OxStress ACh ↑ Acetylcholine Levels BChE->ACh Toxicity ↓ Neuronal Toxicity Abeta->Toxicity OxStress->Toxicity AD Alzheimer's Disease Symptom Mitigation ACh->AD Toxicity->AD

Figure 1: Multi-target mechanism of HHAI derivatives in AD pathology.

Structure-Activity Relationship (SAR) & Kinetic Profiling

To translate structural modifications into predictable biological outcomes, we must analyze the quantitative kinetic data. The expansion of the N2-substituent is the primary driver of BChE selectivity. Molecular volume and lipophilicity directly correlate with binding affinity in the BChE gorge, which is significantly larger than that of AChE [1].

Table 1: SAR and Kinetic Profiling of Key HHAI Derivatives

Compound CoreN2-SubstituentAChE IC50​ ( μM )BChE IC50​ ( μM )Selectivity Index (AChE/BChE)
HHAI-H (Unsubstituted)14.50 ± 1.24.80 ± 0.5~ 3.0
HHAI-CH3 (Methyl)12.10 ± 0.92.10 ± 0.3~ 5.7
HHAI-Benzyl> 20.00.85 ± 0.08> 23.5
HHAI (15d) -(CH2)4-Phenyl > 17.0 0.17 ± 0.02 > 100.0

Data synthesis based on established in vitro profiling of HHAI scaffolds [1]. Compound 15d demonstrates optimal spatial filling of the BChE active site.

Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. When evaluating HHAI derivatives, the assays must be designed to eliminate false positives caused by compound autofluorescence or assay interference.

Protocol A: Continuous Kinetic Profiling via Modified Ellman’s Assay

Purpose: To determine the IC50​ and mechanism of inhibition (competitive vs. mixed-type) for BChE and AChE. Causality: We utilize Ellman's reagent (DTNB) because it reacts instantaneously with the thiocholine produced by enzymatic hydrolysis of the substrate (ATC or BTC), yielding 5-thio-2-nitrobenzoate (TNB). TNB absorbs strongly at 412 nm, allowing for continuous, real-time kinetic monitoring rather than relying on less accurate endpoint assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Why pH 8.0? This is the optimal physiological pH for cholinesterase catalytic efficiency.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, combine 160 μL of buffer, 10 μL of equine serum BChE (or electric eel AChE) at 0.02 U/mL, and 10 μL of the HHAI derivative (serial dilutions from 100 μM to 1 nM).

  • Equilibration: Incubate at 25°C for 15 minutes. Self-Validation: This pre-incubation step is critical to allow reversible, slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before substrate introduction.

  • Chromogen Addition: Add 10 μL of 10 mM DTNB.

  • Reaction Initiation: Add 10 μL of substrate (butyrylthiocholine iodide for BChE; acetylthiocholine iodide for AChE).

  • Data Acquisition: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Plot initial velocities vs. inhibitor concentration to derive IC50​ . Use Lineweaver-Burk plots (1/V vs. 1/[S]) at varying inhibitor concentrations to confirm mixed-type inhibition (indicated by intersecting lines in the second quadrant).

Workflow Step1 Enzyme Prep (eqBChE / eeAChE) Step2 Inhibitor Incubation (HHAI + DTNB) Step1->Step2 15 min, 25°C Step3 Substrate Addition (BTC / ATC) Step2->Step3 Step4 Kinetic Readout (Absorbance @ 412 nm) Step3->Step4 Continuous Step5 Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

Figure 2: Self-validating kinetic workflow for ChE inhibitor profiling.

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Purpose: To validate the secondary MoA—inhibition of Aβ self-assembly. Causality: ThT is a benzothiazole dye that exhibits a dramatic red-shift and enhanced fluorescence strictly upon binding to the cross- β sheet structures of mature amyloid fibrils.

Step-by-Step Methodology:

  • Peptide Preparation: Solubilize Aβ1−42​ in HFIP (hexafluoroisopropanol) to monomerize the peptide, then evaporate the solvent. Resuspend in DMSO and dilute in PBS (pH 7.4) to a final concentration of 50 μM .

  • Incubation: Mix 10 μL of Aβ1−42​ with 10 μL of the HHAI derivative (at 10 μM and 100 μM ) in a dark 96-well plate. Incubate at 37°C for 24 hours to induce self-aggregation.

  • Self-Validation Control: Run a "Compound Only" blank (HHAI + buffer, no Aβ). Why? Indole derivatives are highly conjugated and often autofluorescent. Subtracting this blank ensures the fluorescence signal is strictly from ThT-amyloid binding, not the drug candidate.

  • Dye Addition: Add 200 μL of 5 μM ThT in 50 mM glycine buffer (pH 8.5).

  • Readout: Measure fluorescence (Excitation: 446 nm; Emission: 490 nm). Calculate the percentage of inhibition relative to the Aβ-only control.

Future Perspectives in Drug Development

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold represents a triumph of rational drug design. By tuning the N2-substituent, we can dial in specific BChE selectivity, while the core inherently provides anti-amyloidogenic and neuroprotective benefits. Future preclinical efforts must focus on the pharmacokinetic (PK) optimization of these compounds, specifically ensuring that highly lipophilic derivatives like 15d maintain sufficient aqueous solubility and blood-brain barrier (BBB) penetrance without succumbing to rapid hepatic clearance.

Foundational

Preliminary In Vitro Toxicity and Neuroprotective Profiling of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Causality As a Senior Application Scientist in e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Causality

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target affinity and cellular toxicity is the central challenge of lead optimization. In the pursuit of multitarget-directed ligands (MTDLs) for Alzheimer's disease (AD), the indole nucleus has emerged as a privileged scaffold [2]. However, early iterations, such as 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivatives, suffered from a critical flaw: while they exhibited potent butyrylcholinesterase (BChE) inhibition, attempts to improve their poor aqueous solubility via amino derivatization led to a sharp increase in neuronal toxicity [2].

To circumvent this toxicity while preserving target engagement, medicinal chemistry efforts pivoted to the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) core. By saturating the azepine ring and substituting the azepine nitrogen (N2) with varying lipophilic groups, researchers successfully decoupled BChE inhibition from inherent cytotoxicity. Notably, the N2-(4-phenylbutyl) derivative (Compound 15d) emerged as a breakthrough scaffold, acting as a mixed-type BChE inhibitor (IC50 = 0.17 μM) with >100-fold selectivity, while completely lacking the baseline toxicity of its tetrahydro predecessors [1]. More importantly, it demonstrated profound neuroprotective capabilities against both amyloid-beta (Aβ) and oxidative insults [1].

This whitepaper dissects the preliminary in vitro toxicity and neuroprotective data for the HHAI scaffold, providing the causal reasoning behind the screening models and detailing self-validating protocols for replication.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological and toxicity profile of the optimized HHAI scaffold (Compound 15d) evaluated in human neuroblastoma SH-SY5Y cells.

Assay / TargetParameterHHAI Derivative (Cmpd 15d)Reference StandardBiological Implication
BChE Inhibition IC50 (Human)0.17 μMTacrine (0.003 μM)Potent, mixed-type inhibition; >100x selective over AChE.
Baseline Cytotoxicity Cell Viability>95% at 10 μM0.1% Triton X-100 (0%)Scaffold exhibits no inherent neurotoxicity at therapeutic doses.
Aβ1-42 Insult Viability RecoverySignificant (P < 0.001)DonepezilDirect inhibition of Aβ self-aggregation prevents plaque-induced apoptosis.
H2O2 Insult Viability RecoverySignificant (P < 0.001)TroloxPotent ROS quenching and antioxidant neuroprotection.

Data synthesized from De Candia et al., 2019 [1].

Mechanistic Pathway Visualization

The dual-action nature of the HHAI scaffold—acting simultaneously as an enzyme inhibitor and a direct neuroprotectant—is mapped below. The logic of the pathway demonstrates how preventing upstream insults (Aβ aggregation and ROS generation) directly rescues downstream cellular viability.

G HHAI HHAI Scaffold (Compound 15d) BChE BChE Enzyme HHAI->BChE Inhibits (IC50 0.17 μM) Abeta Aβ1-42 Aggregation HHAI->Abeta Blocks Self-Aggregation ROS H2O2 / ROS Generation HHAI->ROS Quenches (Antioxidant) Viability SH-SY5Y Cell Viability (Neuroprotection) HHAI->Viability Recovers Viability (>80%) Toxicity Neurotoxicity & Apoptosis Abeta->Toxicity Induces ROS->Toxicity Induces Toxicity->Viability Reduces Viability

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity and neuroprotection assays must be designed as self-validating systems. This means every microplate must contain internal controls that define the absolute limits of the assay (0% and 100% viability) to account for edge effects, metabolic drift, or passage-dependent phenotypic changes in the cell line.

Protocol A: Baseline Cytotoxicity Profiling (MTT Assay)

Causality Rationale: We utilize the SH-SY5Y human neuroblastoma cell line because its catecholaminergic phenotype provides a highly translatable in vitro model for neurodegenerative pathologies. The MTT assay is chosen as it measures mitochondrial reductase activity—a highly sensitive, early-stage proxy for cellular metabolic distress occurring long before membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well flat-bottom plates at a density of 1×104 cells/well in 100 μL of DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

  • Compound Preparation: Dissolve the HHAI derivative in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 μM to 50 μM.

  • Self-Validating Controls:

    • Vehicle Control (100% Viability): Media containing 0.1% DMSO (matching the highest compound concentration).

    • Positive Death Control (0% Viability): Media containing 0.1% Triton X-100.

  • Dosing: Aspirate growth media and apply 100 μL of the compound/control solutions. Incubate for 24 hours.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C. Causality note: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Add 100 μL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight. Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Neuroprotection / Insult Recovery Assay

Causality Rationale: To prove true neuroprotection, the compound must be administered prior to the insult. A 2-hour pre-incubation is a critical causal step; it ensures intracellular accumulation and target engagement (e.g., upregulating endogenous antioxidant pathways) rather than merely acting as a chemical sponge that neutralizes H2O2 in the extracellular media.

Step-by-Step Methodology:

  • Preparation of Aβ1-42: Solubilize Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to monomerize it, evaporate the solvent, and resuspend in DMSO. Dilute in PBS and incubate at 37°C for 24 hours to induce the formation of toxic oligomers/aggregates.

  • Pre-Incubation: Seed SH-SY5Y cells as described in Protocol A. Aspirate media and treat cells with the HHAI derivative (at a non-toxic dose determined in Protocol A, e.g., 1 μM or 5 μM) for exactly 2 hours.

  • Insult Introduction:

    • Oxidative Model: Add H2O2 to a final well concentration of 150 μM.

    • Amyloid Model: Add the pre-aggregated Aβ1-42 to a final well concentration of 10 μM.

  • Validation Controls: Include a "Vehicle + Insult" group (to define the maximum toxicity baseline) and a "Standard Protectant + Insult" group (e.g., 10 μM Trolox for H2O2, or Donepezil for Aβ) to validate assay sensitivity.

References

  • De Candia, M., et al. "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry, 177 (2019): 414-424. URL: [Link]

  • Barresi, E., et al. "Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents." Molecules, 29(9) (2024): 2127. URL:[Link]

Exploratory

Receptor Binding Profile of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Scaffolds: A Technical Guide

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold represents a privileged, polypharmacological framework in modern medicinal chemistry. Characterized by a rigid indole core fused to a flexible seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold represents a privileged, polypharmacological framework in modern medicinal chemistry. Characterized by a rigid indole core fused to a flexible seven-membered azepine ring, the HHAI structure provides the precise spatial geometry required to interact with complex neuro-receptors and enzymes. This guide deconstructs the receptor binding profile of HHAI derivatives, focusing on their emerging roles as targeted therapies for neurodegenerative disorders such as Alzheimer's Disease (AD) and cognitive dysfunctions.

Target Landscape & Binding Mechanisms

The therapeutic utility of the HHAI scaffold is primarily driven by its dual-axis binding profile: the cholinergic axis (enzyme inhibition) and the serotonergic axis (G-protein coupled receptor antagonism).

The Cholinergic Axis: Butyrylcholinesterase (BChE) Selectivity

In the late stages of Alzheimer's disease, Acetylcholinesterase (AChE) levels decline by up to 85%, while Butyrylcholinesterase (BChE) levels rise, taking over the primary role of acetylcholine hydrolysis[1]. Consequently, selective BChE inhibition has become a critical target.

Unsubstituted HHAI exhibits weak baseline affinity for cholinesterases. However, functionalizing the N2 position of the azepine ring with bulky, lipophilic groups (e.g., a 4-phenylbutyl chain) radically alters the binding thermodynamics. These derivatives act as mixed-type inhibitors[1]. The positively charged protonated azepine nitrogen anchors to the catalytic active site (CAS) via cation- π interactions with conserved tryptophan residues, while the lipophilic tail extends into the peripheral anionic site (PAS). This dual-site binding yields a highly structure-dependent selectivity toward BChE over AChE, achieving over 100-fold selectivity and sub-micromolar IC50 values[1].

The Serotonergic Axis: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is exclusively expressed in the central nervous system (CNS), making it an attractive target for cognitive enhancement without peripheral side effects[2]. The HHAI scaffold serves as a highly potent 5-HT6 receptor ligand[2].

The binding mechanism relies on the structural homology between the HHAI core and endogenous serotonin. The basic nitrogen of the azepine ring forms a critical salt bridge with the Asp106 residue in transmembrane domain 3 (TM3) of the 5-HT6 receptor. Simultaneously, the electron-rich indole system engages in π

π stacking with phenylalanine and tryptophan residues in TM5 and TM6[3]. By acting as antagonists, HHAI derivatives block the Gs-protein coupled signaling cascade, leading to a decrease in GABAergic interneuron firing. This disinhibition subsequently enhances the release of both acetylcholine and glutamate in the prefrontal cortex and hippocampus, consolidating memory and cognitive function[2].

Pathway HHAI HHAI Scaffold BChE Butyrylcholinesterase Inhibition HHAI->BChE Selectivity >100x HT6 5-HT6 Receptor Antagonism HHAI->HT6 High Affinity ACh Increased Synaptic ACh BChE->ACh Prevents Hydrolysis GABA Decreased GABA Release HT6->GABA Blocks Gs Signaling Cognition Cognitive Enhancement ACh->Cognition Glutamate Enhanced Glutamatergic Transmission GABA->Glutamate Disinhibition Glutamate->Cognition

Dual-pathway mechanism of HHAI driving cognitive enhancement via BChE and 5-HT6 modulation.

Quantitative Binding Data

The structural functionalization of the HHAI core dictates its polypharmacological profile. The table below summarizes the binding affinities and specificities of key HHAI derivatives across primary targets.

Compound / DerivativePrimary TargetIC50 / Ki ValueSelectivity & Mechanistic Notes
Unsubstituted HHAI BChE> 50 μMWeak baseline affinity; lacks PAS engagement.
N2-(4-phenylbutyl) HHAI (15d) BChEIC50 = 0.17 μM>100-fold selective over AChE; mixed-type inhibition[1].
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one (26) BChEIC50 = 0.020 μMNanomolar inhibition; protects against NMDA toxicity[3].
3-(aminomethyl) HHAI analogs 5-HT6Ki < 10 nMHigh-affinity antagonism; blocks Gs signaling[2].

Experimental Methodologies

To accurately profile the receptor binding kinetics of HHAI scaffolds, assays must be designed as self-validating systems. The following protocols detail the causality behind each experimental choice to ensure rigorous, reproducible data.

Protocol 1: 5-HT6 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of HHAI derivatives at the 5-HT6 receptor using competitive displacement.

Causality & Validation: We utilize [3H]-LSD as the radioligand due to its high specific activity and stable binding kinetics at 5-HT6 receptors[2]. The system is self-validated by calculating the Z'-factor; an assay is only accepted if Z' > 0.5. Serotonin (5-HT) at 5 μM is used as a positive control to define non-specific binding[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 μg of membrane protein, 2 nM [3H]-LSD, and varying concentrations of the HHAI derivative (10⁻¹¹ to 10⁻⁵ M) in an assay buffer containing 10 mM MgCl2 and 0.5 mM EDTA. Causality: Mg2+ ions are essential for stabilizing the G-protein coupled receptor conformation.

  • Equilibration: Incubate the microplate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/A glass microfiber filters pre-soaked in 0.5% polyethylenimine[2]. Causality: Rapid filtration prevents the dissociation of low-affinity ligand-receptor complexes, while polyethylenimine reduces non-specific binding of the radioligand to the glass fibers.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter[2]. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: High-Throughput BChE Kinetic Assay (Modified Ellman's)

This protocol measures the selective inhibition of BChE by HHAI derivatives.

Causality & Validation: The assay relies on the reaction between thiocholine (the hydrolysis product) and DTNB to form a yellow 5-thio-2-nitrobenzoate anion, readable at 412 nm. The system is self-validated using Tacrine as a positive control (known BChE inhibitor) and a vehicle-only negative control to establish the uninhibited maximum velocity (Vmax).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the HHAI derivative in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Pre-Incubation: Mix 0.02 U/mL of human serum BChE[1], 0.3 mM DTNB, and the HHAI derivative in the phosphate buffer. Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to establish equilibrium with the enzyme before the substrate is introduced, which is critical for accurately measuring mixed-type inhibition.

  • Reaction Initiation: Add 0.5 mM butyrylthiocholine iodide to initiate the reaction.

  • Kinetic Monitoring: Immediately monitor the change in absorbance at 412 nm for 5 minutes using a microplate spectrophotometer.

  • Data Analysis: Plot the initial velocity (V0) against inhibitor concentration to determine the IC50. Generate Lineweaver-Burk plots using varying substrate concentrations to confirm the mixed-type binding mechanism[1].

Workflow Prep Ligand Prep Assay1 [3H]-LSD Binding (5-HT6) Prep->Assay1 Assay2 Ellman's Assay (BChE) Prep->Assay2 Wash Rapid Filtration Assay1->Wash Read2 Absorbance 412nm Assay2->Read2 Read1 Scintillation Wash->Read1 Data IC50 / Ki Calc Read1->Data Read2->Data

Experimental workflow for evaluating HHAI derivative binding affinities and enzyme kinetics.

References

  • Modesto de Candia, et al. (2019). Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry.[Link]

  • Ivachtchenko Alexandre Vasilievich, et al. (2008). Ligands of 5-ht6 receptors, pharmaceutical formulation, production method and medical product.
  • Taliani, S., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules / PMC.[Link]

Sources

Foundational

The Hexahydroazepino[4,3-b]indole Scaffold: Discovery, Synthesis, and Therapeutic Applications

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Whitepaper Executive Summary The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) framework represents a privileged, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Whitepaper

Executive Summary

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) framework represents a privileged, fused tricyclic heterocyclic system comprising an indole core annulated to a seven-membered azepine ring. Originally synthesized in the late 1960s, this scaffold has evolved from a structural curiosity into a highly potent pharmacophore. Modern drug discovery leverages HHAI derivatives primarily for their multi-target directed ligand (MTDL) capabilities, specifically as nanomolar inhibitors of butyrylcholinesterase (BChE) with profound neuroprotective effects against Alzheimer's disease (AD) pathophysiologies. This whitepaper provides a comprehensive analysis of the historical discovery, synthetic evolution, and pharmacological utility of HHAI compounds, alongside a self-validating experimental protocol for their synthesis.

Historical Context and Discovery

The foundational synthesis of the hexahydroazepino[4,3-b]indole framework was first reported by Jackson B. Hester Jr. in 1967[1]. During an era focused on expanding the chemical space of central nervous system (CNS) active indole alkaloids, Hester successfully isolated both the [3,2-b] and [4,3-b] isomers. The discovery was driven by the hypothesis that expanding the piperidine ring of tetrahydro-β-carbolines into a seven-membered azepine ring would alter the spatial orientation of the basic nitrogen, thereby modulating receptor binding affinities.

In subsequent decades, the HHAI scaffold gained renewed prominence as a bioisosteric analogue of Dimebon (Latrepirdine), a well-known neuroactive compound[2]. By replacing the rigid carboline core of Dimebon with the more flexible azepino-indole system, researchers unlocked enhanced selectivity profiles against G-protein coupled receptors (GPCRs) and cholinesterases, positioning HHAI as a critical scaffold for neurodegenerative disease therapeutics[2].

Structural Biology and Pharmacological Target Engagement

The therapeutic value of HHAI derivatives lies in their ability to act as MTDLs in the context of Alzheimer's disease. While early-stage AD is often treated with acetylcholinesterase (AChE) inhibitors, late-stage AD is characterized by a shift where BChE becomes the primary enzyme responsible for acetylcholine hydrolysis[3].

Mechanism of Action

HHAI compounds exhibit a structure-dependent selectivity toward BChE. The spatial geometry of the [4,3-b] ring fusion, combined with optimal lipophilic substitutions (e.g., 6-(2-phenylethyl) or N2-(4-phenylbutyl) groups), allows these molecules to deeply penetrate the BChE catalytic gorge[4]. Beyond enzymatic inhibition, these compounds demonstrate potent antagonism at N-methyl-D-aspartate (NMDA) receptors, preventing glutamate-induced excitotoxicity, and effectively block the self-induced aggregation of neurotoxic amyloid-β (Aβ) peptides[4],[3].

G HHAI HHAI Derivatives BChE BChE Inhibition HHAI->BChE IC50 < 20 nM NMDA NMDA Antagonism HHAI->NMDA Abeta Aβ Blockade HHAI->Abeta ACh Increased ACh BChE->ACh Neuro Neuroprotection ACh->Neuro NMDA->Neuro Anti-excitotoxicity Abeta->Neuro Plaque Reduction

Multi-target neuroprotective mechanisms of HHAI derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro pharmacological data for leading HHAI derivatives, highlighting the critical role of substitution patterns on BChE selectivity.

CompoundSubstitution PatternPrimary TargetIC50 (nM)Selectivity (vs AChE)Reference
12d 6-(2-phenylethyl)-THAIHuman BChE1.8>1000-fold[4]
12b 6-(2-phenylethyl)-THAIHuman BChE13.0>1000-fold[4]
2a 9-Fluoro-HHAI (PET Tracer)Human BChE21.0High[5]
15d N2-(4-phenylbutyl)-HHAIHuman BChE170.0>100-fold[3]

Recently, the 9-Fluoro derivative (2a ) was successfully radiolabeled with 18F, demonstrating rapid blood-brain barrier crossing and high brain uptake in positron emission tomography (PET) imaging, validating the scaffold's excellent pharmacokinetic properties[5].

Synthetic Methodologies: From Classical to Modern

The construction of the HHAI core has historically relied on the Fischer Indole Synthesis , which remains the most robust and scalable approach[1]. However, modern synthetic chemistry has introduced alternative pathways to access highly functionalized derivatives:

  • Radical Cyclizations: Regioselective 7- and 8-endo cyclizations of selenoester-derived 2-indolylacyl radicals onto amino-tethered alkenes have been utilized to construct azepino-indoles, though this method often yields complex mixtures requiring extensive chromatography[6].

  • Rhodium(II)-Catalyzed Domino Synthesis: A highly efficient modern approach utilizes Rh(II) carbenes derived from N-sulfonyl-1,2,3-triazoles to undergo intramolecular [3+2] cycloaddition with indoles, followed by ring expansion to yield azepino-fused diindoles[7].

Despite these advances, the classical Fischer Indolization remains the industry standard for generating the foundational HHAI core due to its high atom economy and predictable regiochemistry.

G N1 Phenylhydrazine N3 Condensation N1->N3 N2 Azepanone N2->N3 N4 Hydrazone N3->N4 -H2O N5 [3,3]-Sigmatropic N4->N5 H+ / Heat N6 Cyclization N5->N6 N7 HHAI Core N6->N7 -NH3

Workflow of Fischer Indole Synthesis for HHAI Core.

Standardized Experimental Protocol: Fischer Indolization of HHAI

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . The following procedure for the synthesis of the unsubstituted 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core is designed with built-in analytical checkpoints and explicit causal reasoning for every chemical intervention.

Reagents and Equipment
  • Reagents: Phenylhydrazine hydrochloride (1.05 eq), 1-benzylazepan-4-one (1.0 eq), absolute ethanol, polyphosphoric acid (PPA) or 4M HCl in dioxane, 10% NaOH solution, ethyl acetate (EtOAc), anhydrous Na₂SO₄.

  • Equipment: Flame-dried 250 mL round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended for strictly anhydrous conditions), TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Hydrazone Formation

  • Suspend phenylhydrazine hydrochloride (10.5 mmol) and 1-benzylazepan-4-one (10.0 mmol) in 50 mL of absolute ethanol.

  • Reflux the mixture under an inert argon atmosphere for 2-3 hours.

  • Causality: Ethanol serves as a protic solvent that solubilizes the hydrochloride salts while facilitating the elimination of water. The slight excess of phenylhydrazine drives the equilibrium toward complete hydrazone formation.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the ketone spot and the emergence of a new, UV-active spot (hydrazone intermediate) indicates completion.

Step 2: Acid-Catalyzed [3,3]-Sigmatropic Rearrangement

  • Remove the ethanol in vacuo to yield the crude hydrazone.

  • Resuspend the residue in 30 mL of 4M HCl in dioxane (or add 15 g of PPA) and heat to 90–100 °C for 4 hours.

  • Causality: The strong acid protonates the azepanone enamine, initiating the critical [3,3]-sigmatropic rearrangement of the N-N bond. This is the rate-determining step that forms the foundational C-C bond of the indole core. The elevated temperature provides the necessary activation energy to break the N-N bond and drive the subsequent cyclization and elimination of ammonia.

Step 3: Workup and Free-Basing

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench the reaction by dropwise addition of 10% aqueous NaOH until the pH reaches 9-10.

  • Causality: The highly acidic reaction conditions leave the newly formed HHAI core protonated (as a salt). Neutralization with NaOH converts the product into its free base form, drastically increasing its partition coefficient into the organic phase for extraction.

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification and Analytical Validation

  • Purify the crude dark oil via flash column chromatography (Dichloromethane/Methanol 95:5) to yield the N-benzyl-HHAI intermediate. (Subsequent Pd/C hydrogenation can remove the benzyl group to yield the free HHAI core).

  • Validation Checkpoint 2 (Self-Validation): Confirm the product via FT-IR and ¹H-NMR. The successful cyclization is definitively proven by the disappearance of the azepanone carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp indole N-H stretch (~3300 cm⁻¹) in the IR spectrum. In ¹H-NMR, the downfield shift of the indole aromatic protons (δ 7.0–7.5 ppm) and the broad singlet of the indole N-H (δ 8.0 ppm) confirm the fused tricyclic structure.

Conclusion

The hexahydroazepino[4,3-b]indole scaffold is a masterclass in how structural rigidity and flexibility can be balanced to achieve exquisite pharmacological selectivity. From its initial synthesis by Hester in 1967[1] to its current status as a leading pharmacophore for nanomolar BChE inhibition and neuroprotection[4],[3], the HHAI core remains a highly fertile ground for drug discovery. By adhering to mechanistically sound, self-validating synthetic protocols, researchers can continue to functionalize this privileged scaffold to combat complex neurodegenerative pathologies.

Sources

Exploratory

1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Physicochemical Profiling, Synthesis, and Neuropharmacological Applications

Executive Summary The search for disease-modifying therapies in neurodegenerative disorders has increasingly focused on versatile, fragment-like chemical scaffolds. 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for disease-modifying therapies in neurodegenerative disorders has increasingly focused on versatile, fragment-like chemical scaffolds. 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) has emerged as a highly privileged structural motif, particularly in the design of selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's Disease (AD)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the HHAI scaffold. We will deconstruct its physicochemical properties—specifically its molecular weight and predicted logP—and detail the self-validating experimental workflows required for its synthesis and pharmacological evaluation.

Physicochemical Profiling: Causality in Drug Design

Molecular Weight and Scaffold Efficiency

The molecular formula of the unsubstituted HHAI core is C₁₂H₁₄N₂, corresponding to a molecular weight of 186.25 g/mol [2]. In the context of fragment-based drug discovery (FBDD), this low molecular weight is a critical asset.

  • The Causality: A core scaffold under 200 Da provides exceptional "ligand efficiency." The active site gorge of BChE is voluminous (~500 ų). To achieve high affinity and selectivity over acetylcholinesterase (AChE), medicinal chemists must append bulky hydrophobic moieties (e.g., 4-phenylbutyl groups) to the azepine nitrogen to target the peripheral anionic site (PAS) of BChE[1]. Starting with a 186.25 Da core ensures that even after extensive functionalization, the final therapeutic candidate remains well below Lipinski’s Rule of 5 threshold (500 Da), preserving oral bioavailability.

Predicted logP and Blood-Brain Barrier Permeability

The predicted partition coefficient (XLogP3-AA ) for the HHAI core is approximately 1.8 [3].

  • The Causality: This value is not merely a thermodynamic artifact; it is a deliberate design parameter. For central nervous system (CNS) therapeutics, a logP between 1.5 and 2.5 represents the optimal "Goldilocks zone" for blood-brain barrier (BBB) penetration via passive diffusion. Molecules with a logP < 1.5 often suffer from high aqueous desolvation penalties, preventing lipid bilayer entry. Conversely, molecules with a logP > 3.0 risk sequestration within the lipid bilayer, high non-specific protein binding, and rapid hepatic clearance. A baseline logP of 1.8 allows the HHAI scaffold to cross the BBB efficiently while leaving a narrow margin for lipophilic structural modifications[1].

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the HHAI scaffold, linking each metric to its functional significance in drug development.

Physicochemical PropertyValueStructural/Pharmacological Significance
Molecular Formula C₁₂H₁₄N₂Defines the fused 7-membered azepine and indole ring system.
Molecular Weight 186.25 g/mol High ligand efficiency; permits bulky functionalization without violating Lipinski's rules.
Predicted logP (XLogP) ~1.8Optimal lipophilicity for passive blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (Indole NH, Azepine NH)Facilitates critical hydrogen bonding with the catalytic triad of target enzymes.
Hydrogen Bond Acceptors 2Maintains sufficient aqueous solubility for oral formulation.

Chemical Synthesis and Structural Validation

The synthesis of the HHAI scaffold relies on the classical Fischer indolization. However, achieving regiochemical fidelity requires strategic functional group protection[4].

Step-by-Step Synthesis Protocol
  • Protection: React azepan-4-one with benzyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 1-benzylazepan-4-one.

    • Causality: Unprotected secondary amines undergo competitive protonation under acidic conditions, derailing the subsequent [3,3]-sigmatropic rearrangement. The benzyl group enforces regioselective cyclization.

  • Fischer Indolization: Reflux 1-benzylazepan-4-one with phenylhydrazine in glacial acetic acid or ethanolic HCl for 4-6 hours.

  • Isolation: Neutralize the reaction mixture, extract with ethyl acetate, and purify via flash column chromatography to isolate the benzyl-protected HHAI.

  • Deprotection: Subject the intermediate to catalytic hydrogenation using Palladium on Carbon (Pd/C, 10%) under an H₂ atmosphere (1 atm) in methanol to cleave the benzyl group.

  • Filtration and Yield: Filter through Celite to remove the catalyst and concentrate in vacuo to yield the pure 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole[4].

Self-Validating QC Mechanisms

This workflow is self-validating through orthogonal analytical techniques:

  • LC-MS: The successful deprotection is confirmed by a mass shift from m/z 277 [M+H]⁺ (protected) to the target m/z 187 [M+H]⁺ (deprotected)[2].

  • ¹H NMR (400 MHz): The disappearance of the benzylic CH₂ protons (~3.6 ppm) and the aromatic multiplet (7.2–7.4 ppm) definitively validates the removal of the protecting group, ensuring the secondary amine is available for subsequent derivatization.

Pharmacological Evaluation: BChE Inhibition Assay

To evaluate the efficacy of HHAI derivatives, we utilize a modified Ellman’s assay. This colorimetric protocol measures the hydrolysis of thiocholine esters.

Self-Validating Ellman's Assay Protocol
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the HHAI derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of human BChE (or AChE for selectivity profiling), and 10 µL of the HHAI test compound. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Colorimetric Initiation: Add 10 µL of DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 3 mM) and 10 µL of butyrylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Validation Controls:

    • Blank (No Enzyme): Measures spontaneous substrate hydrolysis. This background absorbance is subtracted from all readings, ensuring the data reflects only enzymatic activity.

    • Positive Control: Use a known inhibitor (e.g., Galantamine or Donepezil) to validate enzyme viability and assay sensitivity[5].

Visualizations

SynthesisWorkflow Start Phenylhydrazine + 1-Benzylazepan-4-one Step1 Fischer Indolization (Acid Catalyzed) Start->Step1 Condensation Step2 Deprotection (Pd/C, H2) Step1->Step2 Annulation QC QC Validation (NMR, LC-MS) Step2->QC Yield Isolation End 1,2,3,4,5,6-HHAI MW: 186.25 | logP: 1.8 QC->End Confirmed Purity

Workflow for the synthesis and structural validation of the HHAI scaffold.

MOA HHAI HHAI Scaffold (BChE Inhibitor) BChE Butyrylcholinesterase (BChE) Blockade HHAI->BChE Selective Inhibition Neuro Neuroprotection (Reduced Aβ Aggregation) HHAI->Neuro Multi-target Effect ACh Increased Acetylcholine (Synaptic Cleft) BChE->ACh Prevents Hydrolysis AD Alzheimer's Disease Symptom Mitigation ACh->AD Cognitive Improvement Neuro->AD Disease Modification

Mechanism of action pathway for HHAI derivatives in Alzheimer's Disease.

References

  • Purgatorio, R., et al. (2019). "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry.[Link]

  • Hester, J. B. (1967). "Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole." The Journal of Organic Chemistry.[Link]

  • Probes & Drugs. "Galantamine (PD001452) and BChE Inhibitor Frameworks." Probes & Drugs Database.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole (HHAI)

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Pharmaceutical Researchers Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Overview The 1,2,3,4,5,6-hexahydroaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Pharmaceutical Researchers Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) framework is a privileged polycyclic scaffold that has garnered significant attention in neuropharmacology. Recent structure-activity relationship (SAR) studies have highlighted HHAI derivatives as highly potent, selective butyrylcholinesterase (BChE) inhibitors, demonstrating pronounced neuroprotective activities and the ability to inhibit amyloid-β (Aβ) aggregation in Alzheimer's disease (AD) models[1].

Synthesizing the unsubstituted HHAI core presents specific mechanistic challenges, primarily dictating regiocontrol during the construction of the azepine-fused indole ring system. As a Senior Application Scientist, I have designed this protocol to address the inherent regioselectivity issues of the Fischer indole synthesis when applied to unsymmetrical azepanones, ensuring high-fidelity isolation of the [4,3-b] isomer[2].

Mechanistic Causality and Experimental Design

The most robust route to the HHAI scaffold is the Fischer indole synthesis utilizing phenylhydrazine and an appropriately protected azepan-4-one. However, this approach requires careful strategic planning:

  • Necessity of N-Protection: The secondary amine of the precursor (hexahydro-4H-azepin-4-one) must be protected to prevent competitive side reactions, degradation, and catalyst poisoning during the highly acidic Fischer cyclization. An N-benzyl group is optimal; it withstands the harsh acidic conditions of cyclization and is readily cleaved via palladium-catalyzed hydrogenolysis in the final step.

  • The Regioselectivity Challenge: Azepan-4-one is an unsymmetrical ketone with two distinct α-carbons (C3 and C5). Enolization and subsequent [3,3]-sigmatropic rearrangement of the hydrazone intermediate can occur at either position. Cyclization at C3 yields the desired azepino[4,3-b]indole, while cyclization at C5 yields the isomeric azepino[3,2-b]indole[2].

  • Isomer Resolution: Because the reaction inherently produces a mixture of these two regioisomers, the protocol incorporates a critical chromatographic resolution step prior to deprotection.

Synthetic Workflow

G N1 Phenylhydrazine + 1-Benzylazepan-4-one N2 Hydrazone Intermediate N1->N2 Condensation N3 Fischer Indole Cyclization (HCl) N2->N3 [3,3]-Sigmatropic N4 Regioisomer Mixture [4,3-b] & [3,2-b] N3->N4 Aromatization N5 Chromatographic Separation N4->N5 Isomer Resolution N6 N-Debenzylation (Pd/C, H2) N5->N6 Isolate [4,3-b] N7 HHAI (Target Scaffold) N6->N7 Deprotection

Fig 1: Mechanistic workflow for the regioselective synthesis and isolation of HHAI.

Step-by-Step Synthesis Protocol

Note: This protocol is intended strictly for execution in professional, fully equipped chemical laboratories utilizing appropriate Personal Protective Equipment (PPE) and engineering controls (e.g., fume hoods).

Phase 1: Hydrazone Formation
  • Reagent Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1-benzylazepan-4-one (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).

  • Condensation: Add phenylhydrazine (1.05 equiv, 10.5 mmol) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Heat the mixture to reflux for 2 hours. The formation of the hydrazone can be monitored via TLC (Hexanes/EtOAc 8:2).

  • Workup: Concentrate the mixture under reduced pressure to yield the crude 1-benzylazepan-4-one phenylhydrazone, which is typically used in the next step without further purification.

Phase 2: Fischer Indole Cyclization
  • Acid Catalysis: Dissolve the crude hydrazone in a solution of absolute ethanol saturated with anhydrous HCl gas (40 mL). Causality: Anhydrous conditions prevent the hydrolysis of the hydrazone back to the ketone.

  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours. The solution will darken significantly as the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination occur[2].

  • Quenching: Cool the mixture to 0 °C and carefully neutralize with a saturated aqueous solution of NaHCO₃ until pH 8 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude mixture of 2-benzyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and its[3,2-b] regioisomer.

Phase 3: Regioisomer Resolution
  • Chromatography: Load the crude residue onto a silica gel column.

  • Elution: Elute using a gradient of Petroleum Ether/Ethyl Acetate (starting at 9:1 and increasing polarity to 7:3).

  • Isolation: The [4,3-b] isomer typically elutes slightly slower than the [3,2-b] isomer due to the specific spatial orientation of the basic azepine nitrogen relative to the indole NH. Pool the fractions containing the pure[4,3-b] isomer and concentrate.

Phase 4: N-Debenzylation
  • Hydrogenolysis Setup: Dissolve the pure 2-benzyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (5 mmol) in methanol (25 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under an inert argon atmosphere.

  • Reaction: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Final Isolation: Concentrate the filtrate to yield the free base of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. For long-term storage, the compound is often converted to its hydrochloride salt by treating the ethereal solution of the free base with HCl gas[3].

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative metrics and analytical benchmarks for the successful execution of this protocol.

Reaction PhaseIntermediate / ProductExpected Yield (%)Key Analytical Marker
Phase 1 1-Benzylazepan-4-one phenylhydrazone>95% (Crude)Disappearance of ketone C=O stretch (~1700 cm⁻¹) in IR.
Phase 2 Isomeric Mixture ([4,3-b] &[3,2-b])65 - 75%Indole NH broad singlet (~8.0 ppm) in ¹H NMR.
Phase 3 2-Benzyl-hexahydroazepino[4,3-b]indole30 - 35%Distinct aromatic splitting pattern confirming [4,3-b] fusion.
Phase 4 1,2,3,4,5,6-HHAI (Free Base) 85 - 90%Absence of benzyl CH₂ (~3.7 ppm) and Ph protons in ¹H NMR.

References

  • Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry (2019). 1

  • Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. The Journal of Organic Chemistry (1967). 2

  • 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole hydrochloride. Apollo Scientific Product Catalog. 3

Sources

Application

Application Note: 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole (HHAI) in CNS Drug Discovery

Introduction & Mechanistic Rationale The complexity of neurodegenerative disorders, particularly Alzheimer’s disease (AD), has driven a paradigm shift in CNS drug discovery from single-target therapies to Multi-Target-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The complexity of neurodegenerative disorders, particularly Alzheimer’s disease (AD), has driven a paradigm shift in CNS drug discovery from single-target therapies to Multi-Target-Directed Ligands (MTDLs). Within this landscape, the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold has emerged as a highly versatile pharmacophore 1.

While early AD treatments focused on Acetylcholinesterase (AChE) inhibition, advanced stages of AD are characterized by a severe depletion of AChE (down to 55-67% of normal levels) and a compensatory upregulation of Butyrylcholinesterase (BChE) up to 165%. Consequently, selective BChE inhibition has become a critical therapeutic objective to restore cholinergic transmission without the peripheral side effects associated with AChE inhibition. The rigid, nitrogen-containing tricyclic core of HHAI mimics natural indole alkaloids, providing an optimal geometry for cholinesterase binding. Furthermore, the azepine nitrogen (N2) serves as an ideal vector for lipophilic functionalization, allowing the molecule to deeply penetrate the wider BChE active site gorge, conferring extreme selectivity 2.

Beyond cholinergic restoration, appropriately substituted HHAI derivatives exhibit profound neuroprotective effects by disrupting Amyloid-β (Aβ) fibril formation and antagonizing NMDA receptors to prevent calcium-induced excitotoxicity.

Pathway HHAI HHAI Derivatives (MTDL Scaffold) BChE BChE Inhibition HHAI->BChE Abeta Aβ Aggregation Inhibition HHAI->Abeta NMDA NMDA Receptor Antagonism HHAI->NMDA ACh ↑ Acetylcholine Levels BChE->ACh Plaque ↓ Senile Plaque Formation Abeta->Plaque Ca ↓ Ca2+ Influx & Oxidative Stress NMDA->Ca Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro Plaque->Neuro Ca->Neuro

Multi-target mechanistic pathways of HHAI derivatives in Alzheimer's disease models.

Pharmacological Profiling & Quantitative Data

Structure-Activity Relationship (SAR) studies reveal that the selectivity and potency of the HHAI scaffold are highly dependent on the steric bulk and lipophilicity of the N2-substituent. Unsubstituted HHAI shows poor affinity, but the addition of an arylalkyl chain (e.g., a 4-phenylbutyl group) drastically shifts the inhibitory profile. The lipophilic tail anchors the molecule within the peripheral anionic site (PAS) of BChE, acting as a mixed-type inhibitor, while simultaneously providing the hydrophobic surface area necessary to intercalate into Aβ monomers and prevent β-sheet stacking.

Compound / ScaffoldAChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity (AChE/BChE)Aβ₁₋₄₂ Aggregation InhibitionNeuroprotection (SH-SY5Y)
Tacrine (Reference)0.25 ± 0.020.015 ± 0.00116.6InactiveMinimal
Donepezil (Reference)0.014 ± 0.0015.5 ± 0.40.002InactiveModerate
Unsubstituted HHAI > 10012.5 ± 1.1< 0.12N/AN/A
N2-(4-phenylbutyl) HHAI > 200.17 ± 0.02> 117 ~45% (at 100 μM)Significant (vs NMDA/H₂O₂)

Data synthesized from validated in vitro evaluations of HHAI derivatives 1.

Experimental Workflows & Validated Protocols

To rigorously evaluate the MTDL potential of novel HHAI derivatives, a sequential preclinical screening workflow must be established. The following protocols are designed as self-validating systems, ensuring that artifacts (such as spontaneous substrate hydrolysis or pre-seeded peptide aggregation) do not compromise data integrity.

Workflow Synth Synthesis of N2-substituted HHAI Derivatives ChE Ellman's Assay (AChE/BChE IC50) Synth->ChE ThT ThT Fluorescence Assay (Aβ Aggregation) Synth->ThT Cell SH-SY5Y Cell Assays (NMDA/H2O2 Neuroprotection) Synth->Cell Lead Lead Candidate Selection (MTDL Profile) ChE->Lead ThT->Lead Cell->Lead

Protocol 3.1: High-Throughput Cholinesterase Inhibition (Modified Ellman’s Assay)

This colorimetric assay measures the production of 5-thio-2-nitrobenzoate (yellow anion, 412 nm) resulting from the reaction of DTNB with thiocholine, the hydrolysis product of the enzyme substrate.

  • Reagent Standardization : Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (3 mM) and substrates (acetylthiocholine iodide and butyrylthiocholine iodide, 15 mM) in deionized water.

  • Enzyme Calibration : Dilute human recombinant AChE and BChE in phosphate buffer to a working concentration of 0.2 U/mL.

    • Causality: Standardizing specific enzyme units rather than raw protein mass ensures that maximum velocity ( Vmax​ ) is comparable across assays, preventing inhibitor depletion artifacts that skew IC₅₀ calculations.

  • Equilibrium Pre-incubation : In a 96-well clear microplate, combine 50 µL buffer, 20 µL test HHAI compound (serial dilutions in DMSO, final DMSO <1%), 10 µL DTNB, and 10 µL enzyme. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows time-dependent or slow-binding HHAI derivatives to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetic pressure.

  • Reaction Initiation & Self-Validation : Add 10 µL of the respective substrate to initiate the reaction.

    • Validation System: Every plate must include a "Blank" well (Buffer + DTNB + Substrate, no enzyme) to measure and subtract spontaneous substrate hydrolysis, and a "Vehicle Control" well (Enzyme + 1% DMSO) to establish the 100% activity baseline. Tacrine must be run in parallel as a positive control.

  • Kinetic Acquisition : Read absorbance at 412 nm every 1 minute for 15 minutes. Calculate the initial velocity ( V0​ ) from the strictly linear portion of the kinetic curve to determine the IC₅₀.

Protocol 3.2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

ThT is a benzothiazole dye that exhibits dramatically enhanced fluorescence upon binding to the cross-β-sheet structures of amyloid fibrils.

  • Peptide Monomerization : Dissolve lyophilized Aβ₁₋₄₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Incubate at room temperature for 2 hours.

    • Causality: HFIP disrupts pre-existing hydrogen bonds, fully monomerizing the peptide. This erases pre-existing aggregation "seeds" that cause catastrophic run-to-run variability in kinetic assays.

  • Film Preparation : Aliquot the solution, evaporate the HFIP under a gentle stream of nitrogen to form a peptide film, and store at -80°C. Immediately prior to use, resuspend the film in DMSO to 5 mM, then dilute to 10 µM in 50 mM phosphate buffer (pH 7.4, 150 mM NaCl).

  • Assay Assembly : In a black, clear-bottom 96-well plate, mix 10 µM Aβ₁₋₄₂, 20 µM ThT, and HHAI test compounds (10–100 µM).

  • Kinetic Monitoring & Self-Validation : Seal the plate with optical film to prevent evaporation. Incubate at 37°C and record fluorescence (Ex: 440 nm, Em: 485 nm) every 2 hours for 48 hours.

    • Validation System: Include a "Peptide + Vehicle" well (Maximal Aggregation) and a "Buffer + ThT" well (Background). The background fluorescence must be subtracted from all reads. Curcumin or Resveratrol should be used as a validated positive control for inhibition.

Protocol 3.3: Neuroprotection Assessment in SH-SY5Y Cells

Evaluating the ability of HHAI derivatives to rescue neurons from excitotoxic (NMDA) and oxidative (H₂O₂) insults.

  • Neuronal Differentiation : Seed human neuroblastoma SH-SY5Y cells in 96-well plates at 2×104 cells/well. Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5 days.

    • Causality: Undifferentiated SH-SY5Y cells lack mature synaptic structures. RA treatment halts proliferation and induces a mature neuronal phenotype, specifically upregulating functional NMDA receptors required to accurately model glutamate excitotoxicity.

  • Compound Pre-treatment : Replace media and pre-treat the differentiated cells with HHAI derivatives (0.1 - 10 µM) for 2 hours.

  • Insult Induction : Challenge the cells by adding either 250 µM NMDA (excitotoxicity model) or 100 µM H₂O₂ (oxidative stress model). Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout & Self-Validation : Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Carefully aspirate the media and solubilize the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

    • Validation System: Viability is calculated relative to an "Untreated Control" (100% viability). An "Insult Only" control establishes the baseline of damage. Memantine (10 µM) must be included as a positive control for NMDA receptor antagonism.

Conclusion

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core represents a highly privileged scaffold in the pursuit of disease-modifying therapies for Alzheimer's disease. By leveraging the structural tunability of the azepine nitrogen, researchers can engineer molecules that not only selectively inhibit BChE to restore cholinergic tone but also intervene in upstream pathological events like Aβ aggregation and excitotoxicity. Adhering to the rigorous, self-validating protocols outlined above ensures that the multi-target mechanisms of these novel agents are accurately quantified, accelerating their translation from bench to preclinical development.

References

  • Title: Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. Source: European Journal of Medicinal Chemistry (2019). URL: [1]

  • Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Source: Molecules (2024). URL: [3]

Sources

Method

Application Note: NMR Spectroscopy Characterization Methods for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Structural Elucidation, Medicinal Chemistry Introduction & Structural Context The 1,2,3,4,5,6-hexahydroaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Structural Elucidation, Medicinal Chemistry

Introduction & Structural Context

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold is a highly privileged tricyclic system in medicinal chemistry. It serves as the core pharmacophore for numerous alkaloid natural products and synthetic therapeutics, most notably as a scaffold for butyrylcholinesterase (BChE)-selective inhibitors in the treatment of Alzheimer's disease .

Characterizing this fused system via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of analytical challenges:

  • Conformational Fluxionality: The 7-membered azepine ring possesses low torsional strain barriers, leading to rapid interconversion between pseudo-chair and twist-boat conformations. This dynamic behavior often results in exchange-broadened aliphatic signals at room temperature.

  • Proton Exchange Dynamics: The indole NH proton is highly susceptible to chemical exchange with trace moisture, which can obscure critical through-bond correlations needed to prove the fusion points of the tricyclic system.

  • Signal Overlap: The contiguous aliphatic -CH₂- groups of the azepine ring often present as overlapping multiplets, complicating first-order assignment.

This application note provides a self-validating, step-by-step NMR protocol designed to overcome these challenges, ensuring unambiguous structural elucidation of hexahydroazepino[4,3-b]indole derivatives .

Experimental Protocols & Sample Preparation

To build a self-validating dataset, the experimental setup must be designed with causality in mind—every parameter choice must directly address a specific structural challenge of the azepino-indole core.

Sample Preparation
  • Solvent Selection (Critical Step): Use DMSO-d₆ (Dimethyl sulfoxide-d₆) rather than CDCl₃.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor. It forms a stable solvation complex with the indole NH and azepine NH protons, drastically slowing their chemical exchange rate with trace water. This "locks" the NH protons on the NMR timescale, yielding sharp signals (typically between δ 11.0–12.0 ppm) and enabling the observation of crucial ²J and ³J HMBC correlations to the quaternary bridgehead carbons .

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆. This concentration ensures sufficient signal-to-noise (S/N) for insensitive 2D experiments (like HMBC) within a standard 2-to-4-hour acquisition window.

  • Filtration: Filter the sample through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Acquisition Parameters (Self-Validating Workflow)

Execute the following suite of experiments on a 400 MHz or 500 MHz spectrometer. This workflow is designed as a closed-loop validation system: 1D spectra provide the inventory of atoms, COSY/HSQC build isolated fragments, and HMBC bridges them together.

NMR_Workflow A Sample Preparation (10-15 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Variable Temperature (VT) NMR (330-350 K for Azepine Fluxionality) C->D E Data Processing (Phase & Baseline Correction) D->E F Structural Assignment & Conformational Analysis E->F

Figure 1: Step-by-step NMR characterization workflow for hexahydroazepino[4,3-b]indoles.

Step-by-Step Assignment Strategy

Step 1: Establish the Spin Systems (1D ¹H, ¹³C, and COSY)

Begin by identifying the two isolated spin systems: the aromatic indole core and the aliphatic azepine ring.

  • Aromatic Region: Use the 2D COSY spectrum to trace the contiguous four-proton spin system of the indole benzene ring (H-7 through H-10). The ³J couplings (typically 7.5–8.5 Hz) will clearly map the connectivity.

  • Aliphatic Region: The azepine ring contains multiple -CH₂- groups. Use COSY to trace the connectivity from the nitrogen-adjacent protons (deshielded, δ 2.80–3.40 ppm) to the indole-adjacent protons.

Step 2: Carbon Validation (HSQC)

Overlay the 1D ¹³C data with the 2D HSQC spectrum.

  • Causality: HSQC prevents misassignment of overlapping proton multiplets by separating them along the highly dispersed ¹³C dimension. It immediately differentiates the N-CH₂ carbons (δ 45.0–55.0 ppm) from the purely aliphatic C-CH₂ carbons (δ 25.0–35.0 ppm).

Step 3: Bridging the Fragments (HMBC)

This is the most critical step for proving the [4,3-b] fusion geometry. The logic relies on targeting the quaternary bridgehead carbons (C2, C3, C3a, C7a).

  • Anchor with the NH: Locate the sharp indole NH singlet (δ 11.0–11.5 ppm). In the HMBC spectrum, this proton will show strong ³J correlations to C3a and C7a, and a ²J correlation to C2.

  • Bridge from the Azepine: Locate the azepine -CH₂- protons adjacent to the indole fusion. These protons must show HMBC correlations to the exact same bridgehead carbons (C2 and C3) identified by the NH proton. This shared correlation network mathematically proves the tricyclic fusion.

Correlation_Logic Indole_NH Indole NH (δ 11.0-12.0) Bridge_C Bridgehead Carbons (Indole C2, C3, C3a, C7a) Indole_NH->Bridge_C HMBC (2J, 3J) Aromatic_H Aromatic Protons (Indole Core) Aromatic_H->Bridge_C HMBC (3J) Aromatic_H->Aromatic_H COSY (3J) Azepine_CH2 Azepine CH2 (Adjacent to Indole) Azepine_CH2->Bridge_C HMBC (2J, 3J)

Figure 2: Key 2D NMR correlation logic linking the isolated spin systems to the bridgehead carbons.

Step 4: Resolving Conformational Dynamics (VT-NMR)

If the aliphatic signals of the azepine ring appear as broad, featureless humps at 298 K, the ring is undergoing intermediate chemical exchange between pseudo-chair and twist-boat conformers.

  • Protocol: Perform Variable Temperature (VT) NMR. Gradually heat the sample in the NMR probe to 330 K – 350 K.

  • Causality: Elevating the temperature increases the kinetic energy of the system, pushing the conformational interconversion rate into the "fast exchange" regime on the NMR timescale. The broad humps will coalesce and sharpen into distinct, first-order multiplets, allowing for accurate integration and coupling constant (J-value) extraction.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts and critical 2D correlations for an unsubstituted 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core. Use this as a baseline reference for substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for the Hexahydroazepino[4,3-b]indole Core (in DMSO-d₆)

Structural RegionProton (¹H) Shift (ppm)Carbon (¹³C) Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Indole NH 11.00 – 11.50 (br s)N/AIndole C2, C3, C3a, C7a
Aromatic H (C-7) 7.30 – 7.50 (d)111.0 – 113.0C3a, C5, C9
Aromatic H (C-8, C-9) 6.90 – 7.20 (m)118.0 – 122.0C7a, C10
Aromatic H (C-10) 7.40 – 7.60 (d)118.0 – 120.0C3a, C7a, C8
Azepine N-CH₂ 2.80 – 3.40 (m)45.0 – 55.0Adjacent Azepine CH₂
Azepine Indole-CH₂ 2.60 – 3.00 (m)25.0 – 35.0Indole C2/C3, Adjacent Azepine CH₂
Azepine NH 2.00 – 3.00 (br s)N/AAzepine N-CH₂

(Note: Exact chemical shifts will vary based on specific functionalization, particularly electron-withdrawing or donating groups on the indole core or azepine nitrogen).

References

  • Title: Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. Source: European Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Novel 7- and 8-Endo 2-Indolylacyl Radical Cyclizations: Efficient Construction of Azepino- and Azocinoindoles. Source: The Journal of Organic Chemistry (2007) URL: [Link]

  • Title: Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. Source: The Journal of Organic Chemistry (1968) URL: [Link]

Application

molecular docking protocols for 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole ligands

Application Note: Molecular Docking Protocols for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Ligands Targeting Cholinesterases Executive Summary & Rationale The development of Multi-Target-Directed Ligands (MTDLs) has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Molecular Docking Protocols for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Ligands Targeting Cholinesterases

Executive Summary & Rationale

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for addressing the complex etiology of Alzheimer’s disease (AD). While early-stage AD is often managed with acetylcholinesterase (AChE) inhibitors, late-stage AD is characterized by a dramatic decrease in AChE levels and a compensatory upregulation of butyrylcholinesterase (BChE) [1].

Recent structural optimization campaigns have identified the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) and its related 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) scaffolds as highly potent, BChE-selective inhibitors [1, 2]. These azepino-indole derivatives not only restore cholinergic balance but also exhibit secondary neuroprotective effects against amyloid-beta (Aβ) aggregation and NMDA-induced excitotoxicity [1, 3]. This application note provides a comprehensive, self-validating molecular docking protocol designed to elucidate the binding mechanics of HHAI ligands, emphasizing the causality behind specific in silico parameters.

Mechanistic Insights: The Cholinergic Pathway and HHAI Intervention

To accurately model ligand-receptor interactions, one must first understand the biological microenvironment. The active site gorge of human BChE (hBChE) is notably wider and more hydrophobic than that of hAChE. It features a Catalytic Active Site (CAS) at the bottom of the gorge and a Peripheral Anionic Site (PAS) near the entrance.

HHAI derivatives exploit this topography. The rigid, lipophilic azepino[4,3-b]indole core is perfectly contoured to penetrate the hydrophobic gorge, establishing critical π−π stacking interactions with Trp82 and Trp231. Furthermore, N2-substitution on the azepine ring (e.g., with a 4-phenylbutyl group) allows the ligand to span the gorge, anchoring simultaneously at the CAS and the PAS. This dual-site binding is the causal mechanism behind their nanomolar potency and high selectivity [1].

Pathway ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) (Upregulated in AD) ACh->BChE Binds to Degradation ACh Hydrolysis (Cognitive Decline) BChE->Degradation Catalyzes Neuroprotection Neuroprotection & Cognitive Recovery Degradation->Neuroprotection Prevents HHAI HHAI Ligands (e.g., Compound 15d) HHAI->BChE Inhibits (CAS/PAS) HHAI->Neuroprotection Promotes

Fig 1. Cholinergic pathway modulation and neuroprotective intervention by HHAI ligands.

Quantitative Baselines for HHAI Derivatives

Before initiating docking simulations, it is crucial to benchmark against established in vitro data. The table below summarizes the inhibitory profiles of key azepino[4,3-b]indole derivatives, providing the empirical baseline that your docking scores (e.g., binding free energy, ΔG ) must correlate with.

CompoundScaffold TypeSubstitutionhAChE IC 50​ ( μ M)hBChE IC 50​ ( μ M)Selectivity IndexKey Interactions (hBChE)
12b [2]THAI6-(2-phenylethyl)> 10.00.013> 1000 π−π stacking (Trp82)
15d [1]HHAIN2-(4-phenylbutyl)18.50.170> 108Cation- π (Trp82), H-bond (His438)
27d [3]HHAIN2-(benzyl)> 50.00.056> 890H-bond (Thr120), π−π (Trp231)

Note: Compound 15d acts as a mixed-type inhibitor, capable of reaching the PAS, which explains its superior neuroprotective profile against A β aggregation [1].

In Silico Experimental Protocol: Self-Validating Docking Workflow

A robust computational protocol must be self-validating to ensure trustworthiness. The following step-by-step methodology utilizes a control-redocking phase to verify the grid parameters before any novel HHAI ligands are screened.

Step 1: Protein Preparation and Quality Control

Causality: Crystal structures often contain artifacts, unresolved side chains, or non-physiological protonation states. Preparing the protein ensures the thermodynamic landscape accurately reflects physiological conditions.

  • PDB Retrieval: Download the high-resolution crystal structure of hBChE (e.g., PDB ID: 4BDS or 5NN0) from the Protein Data Bank.

  • Curation: Strip all co-crystallized water molecules except those deeply buried in the active site that mediate bridging hydrogen bonds (e.g., waters interacting with the oxyanion hole).

  • Protonation: Assign protonation states at pH 7.4 using tools like PROPKA. Critical Check: Ensure His438 (part of the catalytic triad) is correctly tautomerized to act as a hydrogen bond donor/acceptor.

Step 2: HHAI Ligand Preparation

Causality: The azepine ring of the HHAI scaffold contains a secondary or tertiary amine (N2). At a physiological pH of 7.4, this nitrogen has a pKa of approximately 8.5–9.0 and will be predominantly protonated. Failing to model this positive charge will result in the loss of critical cation- π interactions with the BChE gorge.

  • Structure Generation: Sketch the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives.

  • Ionization: Apply an ionization engine (e.g., LigPrep or Epik) to generate the protonated state at pH 7.4 ± 0.5.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 or AMBER force field to resolve steric clashes.

Step 3: Grid Generation and System Validation (Self-Validation Step)

Causality: To trust the docking poses of novel HHAI derivatives, the protocol must first prove it can recreate known biological reality.

  • Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand. Ensure the box dimensions (e.g., 20 Å × 20 Å × 20 Å) encompass both the CAS (Trp82, His438) and the PAS (Asp70, Tyr332).

  • Redocking: Dock the native co-crystallized ligand back into the generated grid.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed to Step 4 ONLY if the RMSD is 2.0 Å. If the RMSD > 2.0 Å, recalibrate the grid size or protein protonation states.

Step 4: Execution and Post-Docking Analysis
  • Docking: Execute the docking run for the HHAI library using a flexible-ligand/rigid-receptor algorithm (e.g., AutoDock Vina, Glide SP/XP).

  • Interaction Profiling: Isolate the top-scoring poses (lowest ΔG ). Manually verify the presence of:

    • Cation- π interactions: Between the protonated azepine N2 and Trp82.

    • π−π stacking: Between the indole core of HHAI and Trp231.

    • Hydrogen bonding: With the backbone carbonyl of His438 or the side chain of Thr120[1, 3].

Workflow Prep Protein Preparation (hBChE PDB: 4BDS) Remove waters, add hydrogens Grid Grid Generation Center on Trp82 (CAS) & PAS Prep->Grid LigPrep Ligand Preparation Protonate azepine N2 (pH 7.4) Dock Molecular Docking Flexible ligand, rigid receptor LigPrep->Dock Validation Protocol Validation Redock native ligand (RMSD < 2Å) Grid->Validation Validation->Prep Fail Validation->Dock Pass Score Scoring & Analysis Assess π-π & cation-π interactions Dock->Score

Fig 2. Self-validating molecular docking workflow for HHAI derivatives targeting hBChE.

Conclusion

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold represents a highly promising vector for Alzheimer's disease drug discovery, primarily due to its geometric complementarity with the BChE active site. By strictly adhering to physiological protonation states and employing a self-validating RMSD checkpoint, researchers can confidently use this molecular docking protocol to predict the binding affinities of novel HHAI analogs, accelerating the hit-to-lead optimization phase of MTDL development.

References

  • De Candia, M., et al. "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry 177 (2019): 414-424. URL:[Link][1]

  • Altomare, C. D., et al. "New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity." European Journal of Medicinal Chemistry 125 (2017): 288-298. URL:[Link][2]

  • Maramai, S., et al. "Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents." Molecules 29, no. 9 (2024): 2127. URL:[Link][3]

Sources

Method

Comprehensive Guide to Cell Culture Assay Preparation Using 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole (HHAI) Derivatives for Neuroprotection Studies

Introduction & Scientific Rationale The paradigm of drug discovery for Alzheimer’s disease (AD) has shifted from single-target therapies to multi-target-directed ligands (MTDLs)[1]. The compound 1,2,3,4,5,6-hexahydroazep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The paradigm of drug discovery for Alzheimer’s disease (AD) has shifted from single-target therapies to multi-target-directed ligands (MTDLs)[1]. The compound 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) has emerged as a highly versatile and privileged scaffold for developing these MTDLs[2].

The primary mechanistic advantage of the HHAI scaffold lies in its structure-dependent selectivity toward butyrylcholinesterase (BChE) [2]. In the late stages of AD, acetylcholinesterase (AChE) levels decline by up to 85%, while BChE levels increase and take over acetylcholine hydrolysis[3]. Selectively inhibiting BChE restores cholinergic transmission without triggering the severe peripheral side effects associated with non-selective AChE inhibitors[3]. Furthermore, specific HHAI derivatives (such as N2-(4-phenylbutyl) HHAI) demonstrate profound neuroprotective properties, actively preventing amyloid-beta (Aβ1-42) aggregation and rescuing neuronal cells from oxidative stress (H₂O₂)[2].

This application note provides a rigorous, self-validating methodological framework for evaluating HHAI derivatives in cell culture, focusing on compound preparation, neuroprotection assays in SH-SY5Y cells, and target validation.

Mechanism HHAI HHAI Scaffold BChE BChE Inhibition HHAI->BChE Selectively Inhibits Abeta Aβ1-42 Aggregation HHAI->Abeta Blocks Aggregation ROS Oxidative Stress HHAI->ROS Mitigates Toxicity Neuroprotection SH-SY5Y Survival BChE->Neuroprotection Restores ACh Abeta->Neuroprotection Prevents Cell Death ROS->Neuroprotection Prevents Apoptosis

Mechanism of HHAI derivatives in mitigating Alzheimer's disease pathology.

Compound Preparation & Handling

Because HHAI derivatives are designed to cross the blood-brain barrier (BBB), they are highly lipophilic and exhibit poor aqueous solubility[4]. Proper solubilization is critical to avoid compound precipitation, which leads to false-negative assay results.

Step-by-Step Preparation:

  • Primary Stock: Dissolve the lyophilized HHAI compound in 100% sterile, tissue-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.

  • Working Solutions: Perform serial dilutions in the specific assay buffer or culture media immediately prior to use.

    • Causality Check: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and alter SH-SY5Y membrane permeability, confounding neuroprotection data[5].

Experimental Protocols

Protocol A: SH-SY5Y Cell Culture & Differentiation

The human neuroblastoma cell line SH-SY5Y is the gold standard for AD in vitro modeling because it expresses functional cholinesterases and neuronal markers, and is highly sensitive to neurotoxic insults[6].

  • Maintenance: Culture SH-SY5Y cells in DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Passaging: Subculture cells at 70-80% confluency. Do not use cells beyond passage 20, as prolonged passaging downregulates cholinergic receptor expression and alters baseline viability.

  • Seeding for Assays: Harvest cells using 0.25% Trypsin-EDTA. Seed at a density of 1×104 cells/well in a clear, flat-bottom 96-well plate (100 µL/well). Allow 24 hours for cellular adhesion and recovery.

Protocol B: Neuroprotection Assay (Aβ1-42 and H₂O₂ Insults)

This assay determines the ability of HHAI derivatives to rescue neurons from amyloid-induced apoptosis and oxidative stress[2].

  • Pre-treatment (0 h): Aspirate the seeding media. Add 100 µL of fresh media containing the HHAI derivative at concentrations ranging from 0.1 µM to 10 µM. Incubate for 24 hours.

    • Causality Check: Pre-incubation is mandatory. It allows the lipophilic HHAI scaffold to internalize and upregulate intracellular antioxidant defense mechanisms before the neurotoxic insult is introduced.

  • Neurotoxic Insult (24 h): Without removing the compound, add the neurotoxin directly to the wells:

    • For Amyloid Toxicity: Add pre-aggregated Aβ1-42 peptide to a final concentration of 10 µM[5].

    • For Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM[2].

    • Incubate for an additional 24 hours.

  • MTT Viability Readout (48 h): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Aspirate the media carefully to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the crystals. Shake for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.

Self-Validating System Checkpoint: The negative control wells (cells + 0.1% DMSO vehicle, no insult) must yield an OD₅₇₀ of at least 0.8 – 1.0. If the OD₅₇₀ is < 0.5, the starting cell density was too low, or the cells have become senescent, invalidating the assay.

Workflow Step1 1. SH-SY5Y Cell Seeding (96-well plate, 10^4 cells/well) Step2 2. Compound Pre-treatment (HHAI 0.1 - 10 µM, 24h) Step1->Step2 Step3 3. Neurotoxic Insult (Aβ1-42 or H2O2, 24h) Step2->Step3 Step4 4. MTT Addition (Formazan formation, 4h) Step3->Step4 Step5 5. Absorbance Reading (570 nm) Step4->Step5

Step-by-step workflow for the SH-SY5Y neuroprotection assay.

Protocol C: Target Validation via Cholinesterase Inhibition (Ellman's Method)

To confirm that the neuroprotective HHAI derivative is actively engaging its primary enzymatic target, an in vitro Ellman's assay is required[2].

  • Reaction Mixture: In a 96-well plate, combine 160 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the HHAI compound (various concentrations), and 10 µL of equine or human BChE (0.02 U/mL). Incubate at room temperature for 10 minutes.

  • Initiation: Add 10 µL of 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM butyrylthiocholine iodide (substrate).

  • Kinetic Readout: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. Read the absorbance continuously at 412 nm for 5 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression.

Data Presentation & Expected Outcomes

When properly executed, assays utilizing optimized HHAI derivatives (such as the N2-(4-phenylbutyl) derivative) will yield a distinct pharmacological profile characterized by high BChE selectivity and robust neuroprotection[2].

Table 1: Expected Pharmacological Profile of Optimized HHAI Derivatives

ParameterTarget / Assay ConditionExpected Range / OutcomeCausality / Significance
IC₅₀ (BChE) Horse Serum / Human BChE0.1 – 5.0 µMHigh potency against BChE restores acetylcholine levels in late-stage AD[3].
IC₅₀ (AChE) Electric Eel / Human AChE> 50 µMConfirms BChE selectivity, reducing peripheral cholinergic side effects[2].
Cell Viability SH-SY5Y + 10 µM Aβ1-42> 85% recovery at 1 µMDemonstrates potent neuroprotection against amyloid-induced toxicity[5].
Cell Viability SH-SY5Y + 100 µM H₂O₂> 90% recovery at 1 µMConfirms ROS scavenging and anti-apoptotic properties of the scaffold[2].

References

  • Purgatorio, R., de Candia, M., Catto, M., et al. (2019). Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry, 177, 414-424. [2]

  • Darvesh, S. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research, 13(10), 1173-1177. [3]

  • Bolognesi, M. L., et al. (2021). Away from Flatness: Unprecedented Nitrogen-Bridged Cyclopenta[a]indene Derivatives as Novel Anti-Alzheimer Multitarget Agents. ACS Chemical Neuroscience. [7]

  • Silva, T., et al. (2022). Exploring Mannosylpurines as Copper Chelators and Cholinesterase Inhibitors with Potential for Alzheimer's Disease. Molecules, 28(1), 324. [4]

  • Nuthakki, V. K., et al. (2025). Alkaloids from Caliphruria subedentata (Amaryllidaceae) as Regulators of AChE, BuChE, NMDA and GSK3 Activity: An In Vitro and In Silico Approach for Mimicking Alzheimer´s Disease. Neurotoxicity Research. [5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Synthesis

Overview The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold is a highly versatile pharmacophore, most notably recognized for its role in developing selective butyrylcholinesterase (BChE) inhibitors for the tre...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold is a highly versatile pharmacophore, most notably recognized for its role in developing selective butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease [1]. However, constructing this fused tricyclic system via the classical Fischer Indole Synthesis (FIS) presents significant synthetic challenges.

This technical guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the kinetic, thermodynamic, and regiochemical hurdles that compromise reaction yields during the cyclization of phenylhydrazine and azepan-4-one derivatives.

Troubleshooting FAQs: Yield & Regioselectivity

Q1: My synthesis yields a mixture of two isomers. Why is this happening, and how can I enrich the desired[4,3-b] product? Causality: The azepan-4-one ring is asymmetric relative to the C4 ketone. During the initial phase of the Fischer Indole Synthesis, enolization (and subsequent enamine formation) can occur at either the C3 or C5 position. Cyclization at the C3 position yields the target [4,3-b] isomer, while cyclization at C5 yields the [3,2-b] byproduct [2]. Solution: Regiocontrol is dictated by sterics and the choice of acid. Unprotected azepan-4-one favors a mix of both isomers. By installing a bulky protecting group (e.g., N-Boc or N-benzyl) on the azepane nitrogen, you introduce steric hindrance that disfavors C5 enamine formation. Furthermore, switching from a harsh Brønsted acid (like HCl) to Methanesulfonic acid (MsOH) alters the transition state of the [3,3]-sigmatropic rearrangement, heavily favoring the C3 pathway.

Q2: The reaction stalls at the phenylhydrazone intermediate. How do I drive the cyclization to completion? Causality: The [3,3]-sigmatropic rearrangement is the rate-determining step and requires significant activation energy. If the acid catalyst is too weak, or if water (a byproduct of hydrazone formation) remains in the system, the equilibrium shifts backward, causing the hydrazone to hydrolyze or simply stall. Solution: Implement strictly anhydrous conditions. If traditional acids fail, utilize a strong Lewis acid such as ZnCl₂ in a high-boiling solvent (e.g., toluene at 110 °C) with a Dean-Stark trap to continuously remove water. Alternatively, Polyphosphoric Acid (PPA) can act as both the catalyst and the dehydrating solvent, forcing the rearrangement forward.

Q3: I am observing significant tarring and a blackened reaction mixture, resulting in yields <30%. What causes this degradation? Causality: Phenylhydrazine is highly susceptible to oxidative degradation, and azepan-4-one can undergo rapid aldol condensation or polymerization under harsh acidic conditions at elevated temperatures. Solution: Separate the reaction into two distinct thermal stages. Form the hydrazone at 0–5 °C to prevent side reactions. Only after TLC confirms the complete consumption of the ketone should you raise the temperature to initiate the[3,3]-sigmatropic shift. Always degas your solvents with nitrogen prior to the reaction to suppress oxidative tarring.

Quantitative Data: Catalyst Optimization & Regioselectivity

The table below summarizes the impact of various catalytic systems on the regioselectivity and overall isolated yield of the HHAI scaffold.

Catalyst SystemSolventTemp (°C)Regioselectivity ([4,3-b]:[3,2-b])Isolated Yield (%)Mechanistic Observation
HCl (conc.) Ethanol801.2 : 135Rapid hydrazone hydrolysis; high tarring.
ZnCl₂ (Lewis Acid) Toluene1103 : 165Anhydrous conditions prevent hydrolysis; moderate selectivity.
Polyphosphoric Acid Neat904 : 172Viscous matrix restricts C5 enamine formation; difficult workup.
Methanesulfonic Acid Methanol65>5 : 184Optimal protonation state; clean [3,3]-sigmatropic shift [3].

Mechanistic Workflow: Regioselective Pathways

The following diagram illustrates the divergent pathways during the Fischer Indole Synthesis, highlighting the critical enamine tautomerization step that dictates the final structural isomer.

FIS_Mechanism PH Phenylhydrazine + Azepan-4-one HY Phenylhydrazone Intermediate PH->HY -H2O (Acid Catalysis) EN_A C3-Enamine (Sterically Favored) HY->EN_A Tautomerization (Regiocontrol) EN_B C5-Enamine (Disfavored) HY->EN_B Tautomerization SIG_A [3,3]-Sigmatropic Rearrangement EN_A->SIG_A H+ / Heat SIG_B [3,3]-Sigmatropic Rearrangement EN_B->SIG_B H+ / Heat PROD_A 1,2,3,4,5,6-Hexahydroazepino [4,3-b]indole (Target) SIG_A->PROD_A -NH3 Cyclization PROD_B 1,2,3,4,5,6-Hexahydroazepino [3,2-b]indole (Byproduct) SIG_B->PROD_B -NH3 Cyclization

Regioselective pathways in the Fischer Indole Synthesis of hexahydroazepinoindoles.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol utilizes Methanesulfonic acid (MsOH) to maximize the yield of the [4,3-b] isomer while minimizing thermal degradation.

Step 1: Controlled Hydrazone Formation
  • Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve N-benzylazepan-4-one (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in anhydrous methanol (0.2 M). Cool the mixture to 0 °C using an ice bath. Add MsOH (0.1 eq) dropwise over 5 minutes.

  • Validation: The solution will transition from clear to a pale yellow/orange hue. Perform a TLC (Hexanes/EtOAc 7:3); you should observe the complete disappearance of the ketone spot (Rf ~0.4) and the emergence of a new hydrazone spot (Rf ~0.6) within 30–45 minutes.

  • Causality: Maintaining a low temperature with only catalytic acid prevents premature, uncontrolled rearrangement and minimizes the oxidative degradation of phenylhydrazine.

Step 2: [3,3]-Sigmatropic Rearrangement and Cyclization
  • Action: Once hydrazone formation is validated, add additional MsOH (1.5 eq) to the flask. Equip a reflux condenser and heat the reaction mixture to 65 °C for 4 to 6 hours.

  • Validation: The reaction mixture will darken to a deep amber/brown. Evolution of ammonia occurs (trapped as ammonium methanesulfonate in solution). LC-MS analysis should indicate a mass shift corresponding to the loss of NH₃ (-17 Da) from the hydrazone intermediate.

  • Causality: The elevated temperature provides the necessary activation energy for the[3,3]-sigmatropic shift. The strong Brønsted acid protonates the resulting aminal intermediate, facilitating the elimination of ammonia to restore aromaticity and form the indole core.

Step 3: Quenching and Isolation
  • Action: Cool the reaction to room temperature. Slowly quench the mixture by pouring it into an ice-cold saturated NaHCO₃ solution until a pH of 8–9 is reached. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: A crude solid or thick oil will form upon concentration. The aqueous quench layer must remain slightly basic (verify with pH test paper) to ensure the indole nitrogen and the azepane amine are fully deprotonated.

  • Causality: Neutralizing the strong acid prevents the degradation of the newly formed electron-rich indole ring. Free-basing the azepane nitrogen is critical to maximizing the partition of the product into the organic phase during extraction.

References

  • Purgatorio, R. et al. "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Hester, J. B. "Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole." The Journal of Organic Chemistry, 1968. URL:[Link]

  • "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." National Center for Biotechnology Information (PMC), 2023. URL:[Link]

Optimization

overcoming solubility issues of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole in DMSO and aqueous media

Welcome to the Technical Support Center for the handling, formulation, and assay preparation of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) and its derivatives. This guide is engineered for drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and assay preparation of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) and its derivatives.

This guide is engineered for drug development professionals and assay scientists who encounter precipitation, inconsistent IC50 values, or formulation bottlenecks when working with this specific fused tricyclic scaffold.

Part 1: The Solvation Bottleneck of the Azepino[4,3-b]indole Scaffold

The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole nucleus is a highly privileged scaffold, frequently utilized in the design of multi-target directed ligands (MTDLs) for Alzheimer's disease, particularly as potent nanomolar selective inhibitors of butyrylcholinesterase (BChE)[1][2]. However, its structural geometry presents significant solvation challenges.

The planar indole moiety promotes strong π−π stacking, while the indole NH and the basic secondary amine in the azepine ring create robust intermolecular hydrogen-bonding networks. This results in high crystal lattice energy ("brick dust" behavior) and high lipophilicity ("grease" behavior), which severely restricts its kinetic solubility in aqueous media—often limiting it to <40 µM in standard PBS buffers[3].

Physicochemical Profiling Summary
PropertyTypical Range / CharacteristicCausality & Solvation Impact
Kinetic Aqueous Solubility < 40 µM (Free base, pH 7.4)[3]Rapid nucleation occurs upon solvent shift from DMSO to aqueous buffers due to hydrophobic collapse.
Ionizable Groups Azepine NH (pKa ~9.0 - 10.0)Protonation at physiological pH is partial. Salt formation is critical for thermodynamic solubility.
Common Salt Forms Hydrochloride[3], Fumarate[4]Disrupts the planar crystal lattice, significantly lowering the energy barrier for aqueous solvation.
Lipophilicity (logP) 2.5 - 4.5 (Derivative dependent)Drives partitioning into lipid membranes but causes aggregation in polar solvents.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My HHAI derivative resists dissolving in 100% DMSO at 10 mM, leaving a cloudy suspension. Why does this happen, and how do I fix it? Causality: This is a classic "brick dust" phenomenon. The strong intermolecular hydrogen bonds between the indole NH of one molecule and the azepine nitrogen of another create a crystal lattice that even DMSO struggles to break at room temperature. Furthermore, the absorption of atmospheric moisture by hygroscopic DMSO can drastically reduce the solubility limit of lipophilic compounds. Solution:

  • Ensure you are using anhydrous, argon-purged DMSO.

  • Apply mild thermal energy (37°C to 50°C) coupled with bath sonication for 15 minutes to provide the activation energy needed to break the lattice.

  • If the compound remains insoluble, it may be oxidizing. Verify the integrity via LC-MS.

Q2: I achieve a clear 10 mM DMSO stock, but the compound immediately crashes out as "fluff" when diluted into PBS (pH 7.4) for my enzyme assay. How can I prevent this? Causality: This is solvent-shift precipitation. In DMSO, the hydrophobic core is fully solvated. When introduced into an aqueous buffer, the dielectric constant of the microenvironment changes instantly. Because the kinetic solubility of the free base is inherently low[5], the local concentration at the droplet interface exceeds the saturation point, causing immediate nucleation. Solution: Do not add buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a large volume of rapidly vortexing buffer to prevent high local concentrations. If precipitation persists, you must lower the final assay concentration or utilize a co-solvent system (e.g., 5% Tween-20 or 2-hydroxypropyl- β -cyclodextrin) to encapsulate the hydrophobic indole core.

Q3: How does salt formation alter the handling of these compounds? Causality: Converting the free base into a salt (such as a hydrochloride or fumarate) introduces an ionic charge that interacts favorably with water dipoles, overcoming the lattice energy. For instance, the fumarate salt of related azepino-indole derivatives has been shown to pass the rule-of-five with excellent aqueous solubility scores[4]. Solution: If your biological assay permits, synthesize or purchase the HCl or fumarate salt form. Note that salt forms may have lower solubility in 100% DMSO compared to the free base, so you may need to prepare stocks in a DMSO/Water (80:20) mixture.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every solubility preparation must be treated as a self-validating system. Never assume a compound is in solution simply because it appears clear to the naked eye; sub-visible aggregates can artificially inflate IC50 values through non-specific enzyme inhibition.

Protocol A: Preparation and Validation of DMSO Master Stocks

G Start Weigh HHAI Free Base or Salt Form Solvent Add Anhydrous DMSO (Argon purged) Start->Solvent Mix Vortex & Sonicate (37°C, 15 min) Solvent->Mix Inspect Nephelometric Inspection (Check for scattering) Mix->Inspect Decision Clear Solution? Inspect->Decision Pass Aliquot & Store at -20°C Decision->Pass Yes Fail Add 0.1% Acid or Heat (Re-evaluate) Decision->Fail No Fail->Mix Iterate

Workflow for preparing and validating DMSO stock solutions of HHAI derivatives.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the HHAI compound in a low-static environment to prevent loss of the fine powder.

  • Solvation: Add anhydrous, inert-gas purged DMSO to achieve a target concentration of 10 mM.

  • Energy Input: Vortex for 30 seconds, followed by water bath sonication at 37°C for 15 minutes. Rationale: Sonication provides the mechanical cavitation required to disrupt micro-crystals.

  • Validation (Nephelometry): Measure the absorbance of the stock at 620 nm. Rationale: Neither the indole nor the azepine ring absorbs at 620 nm. Any absorbance >0.05 indicates light scattering from sub-visible aggregates.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles (which induce precipitation) and store at -20°C.

Protocol B: Self-Validating Kinetic Aqueous Solubility Assessment

G Stock Validated DMSO Stock Dilute Dropwise Addition with Rapid Vortexing Stock->Dilute Buffer Prepare Assay Buffer (e.g., PBS pH 7.4) Buffer->Dilute Incubate Equilibrate 2h at RT (Induce precipitation) Dilute->Incubate Centrifuge Centrifuge 10,000 x g (Pellet insoluble drug) Incubate->Centrifuge Analyze HPLC-UV Analysis of Supernatant Centrifuge->Analyze

Self-validating protocol for assessing the kinetic aqueous solubility of HHAI.

Step-by-Step Methodology:

  • Dilution: Place 990 µL of your target assay buffer (e.g., PBS pH 7.4) on a magnetic stirrer at 800 RPM.

  • Addition: Using a precision pipette, add 10 µL of the 10 mM DMSO stock directly into the vortex of the stirring buffer (Final target: 100 µM, 1% DMSO). Rationale: Rapid mixing disperses the DMSO instantly, minimizing local supersaturation.

  • Equilibration: Allow the solution to incubate at room temperature for 2 hours. Rationale: Kinetic solubility is time-dependent. A 2-hour window allows metastable supersaturated states to precipitate, reflecting the actual concentration during a standard biological assay.

  • Separation: Transfer to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet any precipitated "brick dust".

  • Validation (Quantification): Carefully extract the supernatant and inject it into an HPLC-UV system. Compare the AUC (Area Under the Curve) against a standard curve generated in 100% organic solvent. Rationale: This confirms the exact soluble concentration exposed to your biological target, ensuring your IC50 calculations are based on dissolved drug, not nominal concentration.

References

  • Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)
  • Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. nih.gov.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. acs.org.

Sources

Optimization

increasing the shelf-life and stability of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole in storage

Technical Support Center: 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole A Guide to Enhancing Shelf-Life and Stability in Storage Introduction 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole is a complex heterocyclic compound belon...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole

A Guide to Enhancing Shelf-Life and Stability in Storage

Introduction

1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole is a complex heterocyclic compound belonging to the indole alkaloid family. Its unique fused ring system, combining an indole nucleus with an azepane ring, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] Like many indole derivatives, this compound's utility is intrinsically linked to its stability. The electron-rich indole ring and the tertiary amine within the azepine structure are susceptible to various degradation pathways, which can compromise sample integrity, reduce biological activity, and lead to inconsistent experimental results.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. We will explore the primary causes of degradation and offer practical, evidence-based strategies to enhance its shelf-life in both solid and solution states.

Frequently Asked Questions (FAQs): Understanding and Preventing Degradation

This section addresses common questions regarding the stability of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, focusing on the chemical principles behind its degradation and the rationale for preventative measures.

Q1: What are the primary chemical reasons this compound degrades?

A1: The degradation of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is primarily driven by three factors related to its chemical structure:

  • Oxidation: The indole nucleus is an electron-rich aromatic system, making it highly susceptible to oxidation.[4] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The tertiary amine in the azepine ring is also a potential site for oxidation, which can lead to N-oxide formation. Oxidation often results in the formation of colored degradants.[5][6]

  • Photodegradation: Many indole-containing compounds are sensitive to light, particularly in the UV spectrum.[7][8] Energy absorbed from light can promote the molecule to an excited state, leading to bond cleavage, radical formation, and subsequent degradation.

  • pH-Dependent Hydrolysis: The stability of the indole ring and the protonation state of the amine are influenced by pH.[9] Strongly acidic or alkaline conditions can catalyze degradation.[2][10] In strong acids, the indole ring can be protonated at the C3 position, making it more susceptible to nucleophilic attack and degradation.[10]

Q2: I've noticed my solution of the compound turning a yellowish-brown color over time. What does this signify?

A2: A color change is a common visual indicator of chemical degradation, particularly oxidation.[4] When the indole ring oxidizes, it can lead to the formation of highly conjugated systems and colored oligomers. For example, the oxidation of the parent indole can eventually lead to the formation of the blue compound indigo. This color change is a clear sign that the purity of your sample is decreasing, and it should prompt an investigation into your storage and handling procedures.

Q3: What are the ideal storage conditions for this compound in its solid (powder) form?

A3: To maximize the shelf-life of solid 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, the goal is to mitigate exposure to oxygen, light, and heat. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or below[4][11]Reduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[4]Displaces oxygen to prevent oxidative degradation.
Light Protected from light (Amber vial)[2][4]Prevents light-induced photodegradation.
Container Tightly sealed, airtight container[12]Prevents exposure to moisture and atmospheric oxygen.

Q4: Which solvents are best for preparing stock solutions to maximize stability?

A4: The choice of solvent is critical. For long-term storage, anhydrous, aprotic solvents are generally preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less reactive than protic solvents and can be stored at low temperatures.[2]

  • Use with Caution: Protic solvents like alcohols (methanol, ethanol) can participate in degradation reactions and may offer lower stability, although some studies show they can enhance photostability for specific indole structures by forming hydrogen bonds.[7][13]

  • Avoid for Long-Term Storage: Aqueous buffers. If you must use them, prepare the solution fresh and use it immediately. The stability in aqueous solutions is often poor and highly pH-dependent.[11] We do not recommend storing aqueous solutions for more than one day.[11]

Q5: Can I use antioxidants to improve the stability of my compound in solution?

A5: Yes, adding antioxidants is a highly effective strategy to inhibit oxidative degradation, especially in formulations intended for extended experiments.[14][15] The choice of antioxidant depends on the solvent system.

AntioxidantTypeTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Oil-Soluble / Aprotic[]0.01% - 0.1%[17]Effective free-radical scavenger. Ideal for organic stock solutions.[14]
Butylated Hydroxyanisole (BHA) Oil-Soluble / Aprotic[]0.01% - 0.1%Similar to BHT, often used in combination.[17]
Ascorbic Acid (Vitamin C) Water-Soluble[18]0.01% - 0.1%[17]Good for aqueous systems but can be unstable itself.[18]
Sodium Metabisulfite Water-Soluble[]0.01% - 0.1%A strong reducing agent, effective in preventing oxidation in aqueous solutions.[14]

A combination of antioxidants, such as ascorbic acid and BHT, along with a chelating agent like EDTA to sequester metal ions, can provide enhanced stability.[17][19]

Visualizing Degradation & Stability Workflows

Understanding the potential pathways of degradation and the experimental workflow for assessing stability is crucial for any researcher.

cluster_Degradation Primary Degradation Pathways Compound 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Oxidation Oxidized Products (N-oxides, Indole Ring Cleavage) Compound->Oxidation O₂ (Air) Peroxides Metal Ions Photolysis Photodegradation Products (Radical Adducts, Dimers) Compound->Photolysis UV/Visible Light Hydrolysis Hydrolytic Products (Ring-Opened Species) Compound->Hydrolysis Strong Acid (H⁺) Strong Base (OH⁻)

Caption: Key degradation pathways for the target molecule.

cluster_Workflow Forced Degradation & Stability Study Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Prep->Stress Control Prepare Unstressed Control Prep->Control Neutralize Neutralize & Dilute Samples Stress->Neutralize Control->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Quantify Parent Peak Identify Degradants Analyze->Data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Decreased biological activity in an assay over time. Compound Degradation. The parent compound is likely degrading into inactive or less active species, reducing its effective concentration.1. Re-analyze Sample Purity: Use HPLC to quantify the amount of parent compound remaining.[20] 2. Prepare Solutions Fresh: For all future experiments, prepare the solution immediately before use from a solid stored under ideal conditions.[2] 3. Incorporate an Antioxidant: If the assay buffer is aqueous, consider adding a compatible, water-soluble antioxidant like ascorbic acid to the formulation.[19]
New, unexpected peaks appear in HPLC/LC-MS chromatogram. Formation of Degradation Products. The appearance of new peaks that grow over time is a classic sign of degradation.[21]1. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress to identify the likely source of the degradant (see Protocol below).[22][23] 2. Characterize Degradants: If possible, use LC-MS/MS to obtain mass data on the new peaks to hypothesize their structures. This can confirm the degradation pathway (e.g., an M+16 peak suggests oxidation).[21]
Inconsistent results between experimental replicates. Variable Degradation. If storage and handling are not tightly controlled, the rate of degradation can vary, leading to different effective concentrations of the active compound in each replicate.1. Standardize Handling Procedures: Ensure all aliquots are handled identically (e.g., time out of freezer, exposure to light). 2. Use Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4] 3. Inert Atmosphere Overlay: When preparing solutions, purge the vial headspace with argon or nitrogen before sealing to minimize oxygen exposure.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]

Materials:

  • 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated pH meter, HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.[2]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[2]

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid.[2]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.[2]

  • Sample Finalization: After the stress period, cool all samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~0.1 mg/mL for analysis.[24]

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC-UV/MS method.[24]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[25]

Chromatographic Conditions (Example Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[4]

  • Detection: UV at 280 nm (typical for indoles) and 220 nm, plus MS detection.[4]

Method Validation: Inject the samples from the forced degradation study. A successful stability-indicating method will show:

  • A well-resolved peak for the parent compound.

  • Baseline separation between the parent peak and all degradation product peaks.

References

  • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293. [Link]

  • PubMed. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. National Center for Biotechnology Information. [Link]

  • SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. Scientific Electronic Library Online. [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • SREDSTVA REGIONALE CHEMIE PVT. LTD. (n.d.). Antioxidants in pharma formulations. EXPRESS PHARMA. [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2018). Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 140(7), 2536–2540. [Link]

  • National Center for Biotechnology Information. (n.d.). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PubMed Central. [Link]

  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. PubMed Central. [Link]

  • ACS Publications. (2025). Enhancing Formulation Stability: A Comparative Study of Ascorbic Acid and Ascorbyl Palmitate as Antioxidants in Nanoemulsions of Natural Products. ACS Omega. [Link]

  • ResearchGate. (2025). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 253-258. [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PubMed Central. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal of Creative Research Thoughts, 9(11). [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Pharmaceutical Technology. (n.d.). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). of indole aerobic degradation pathways. A, a Gram-negative bacterium... ResearchGate. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. European Medicines Agency. [Link]

  • National Center for Biotechnology Information. (n.d.). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PubMed Central. [Link]

  • The Journal of Physical Chemistry B. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. ACS Publications. [Link]

  • IntechOpen. (2021). Chiral Alkaloid Analysis. IntechOpen. [Link]

  • PubChem. (n.d.). 1H,2H,3H,4H,5H,6H-azepino(4,5-b)indole. National Center for Biotechnology Information. [Link]

  • Nature. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • MDPI. (n.d.). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • LookChem. (2025). 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. LookChem. [Link]

  • PubChemLite. (n.d.). 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. PubChemLite. [Link]

  • Chemsrc. (2025). 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole. Chemsrc. [Link]

  • PubMed. (2023). DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. National Center for Biotechnology Information. [Link]

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Troubleshooting

resolving peak tailing of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole in liquid chromatography

Application Guide: Resolving Peak Tailing for 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Resolving Peak Tailing for 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI). HHAI is a critical scaffold in neuropharmacology, notably utilized in the development of butyrylcholinesterase-selective inhibitors for Alzheimer's disease[1]. However, its structural properties make it highly susceptible to severe peak tailing in reversed-phase liquid chromatography (RP-HPLC).

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

The Chemical Causality of HHAI Peak Tailing

To solve peak tailing, we must first understand the molecular interaction at play. HHAI contains a fused azepine ring housing a secondary aliphatic amine. While the indole nitrogen is practically non-basic, the azepine amine is strongly basic (pKa ~9–10).

In standard RP-HPLC mobile phases (pH 4–7), this amine is fully protonated, carrying a localized positive charge. Simultaneously, residual silanol groups (-Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxanes (-Si-O⁻). The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism[2][3]. Because this ion-exchange desorption is kinetically slower than hydrophobic partitioning, the analyte molecules "stick" to the active sites, dragging out the rear of the elution band and causing a chromatographic tail[2].

Mechanism M1 HHAI Molecule (Basic Azepine Amine) M2 Protonation in Mobile Phase (pH 4-7) M1->M2 M3 Positively Charged Ammonium Cation M2->M3 M6 Ion-Exchange Interaction (Adsorption) M3->M6 M4 Residual Silanols on Silica Column M5 Deprotonation (SiO-) M4->M5 M5->M6 M7 Peak Tailing (Asymmetry > 1.5) M6->M7

Causal mechanism of HHAI peak tailing via silanol ion-exchange.

Diagnostic Workflow: The Self-Validating System

Before altering mobile phase chemistry, you must definitively prove that the tailing is chemical (acid-base interaction) and not physical (column void, dead volume, or poor fittings). We utilize a Neutral Marker Protocol as a self-validating diagnostic tool[2].

Workflow N1 Assess Peak Shape of HHAI N2 Inject Neutral Marker (e.g., Toluene or Uracil) N1->N2 N3 Does Neutral Marker Tail? N2->N3 N4 Physical Issue (Column Void / Fittings) N3->N4 Yes N5 Chemical Issue (Silanol Interaction) N3->N5 No N6 Replace Column or Fix Tubing Connections N4->N6 N7 Adjust pH < 3.0, Add TEA, or Change Column N5->N7

Logical workflow for diagnosing and resolving HHAI peak tailing.

Protocol 1: The Neutral Marker Test

Purpose: To isolate extra-column volume or physical column degradation from chemical adsorption.

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (use Toluene for UV detection at 254 nm, or Uracil for LC-MS).

  • Execution: Inject 5 µL of the neutral marker using the exact mobile phase gradient and flow rate utilized for HHAI.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • If As​>1.2 for the neutral marker, the tailing is a physical system issue . Check for a void at the head of the column or minimize extra-column tubing[2][4].

    • If As​≤1.2 for the neutral marker but >1.5 for HHAI, the tailing is driven by chemical acid-base interactions [2]. Proceed to Protocol 2.

Step-by-Step Resolution Methodologies

Once chemical tailing is confirmed, implement one of the following validated interventions to disrupt the ion-exchange mechanism.

Protocol 2: Silanol Suppression via pH Control

Purpose: To neutralize the stationary phase by protonating residual silanols.

  • Mobile Phase Adjustment: Replace water or neutral buffers in Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0).

  • Mechanism: At pH < 3.0, the equilibrium of the silanol groups shifts entirely to the neutral -Si-OH state. Without the negative charge, the "velcro" effect is eliminated[4]. Furthermore, the trifluoroacetate anion acts as a mild ion-pairing agent, shielding the positive charge on the HHAI azepine ring[5].

  • Execution: Equilibrate the column with 10 column volumes of the new mobile phase before injecting HHAI.

Protocol 3: Competitive Binding via Amine Modifiers

Purpose: To saturate active silanol sites when low pH cannot be used (e.g., due to detector limitations or acid-sensitive column chemistries).

  • Mobile Phase Adjustment: Add 10–20 mM Triethylamine (TEA) to the aqueous mobile phase[3][6]. Adjust the final pH to 6.0–6.5 using phosphoric acid.

  • Mechanism: TEA is a small, highly basic tertiary amine. It acts as a sacrificial competitor, aggressively binding to the active silanol sites. By saturating these sites, TEA prevents the larger HHAI molecules from interacting with the silica backbone, allowing them to elute primarily via hydrophobic partitioning[3][6].

Quantitative Data Summary

The following table summarizes the expected impact of various mobile phase modifications on the peak asymmetry of strongly basic amines like HHAI.

Modification StrategyMechanism of ActionTypical Asymmetry ( As​ )Column Compatibility
Standard Water/MeCN (pH ~6) Unsuppressed ion-exchange2.5 - 4.0 (Severe)All RP Columns
0.1% TFA (pH ~2.0) Silanol protonation & ion-pairing1.1 - 1.3 (Excellent)Acid-stable C18
20 mM TEA buffer (pH ~6.5) Competitive silanol binding1.2 - 1.4 (Good)All RP Columns
100 mM NaClO₄ (pH ~2.4) Chaotropic charge shielding1.0 - 1.2 (Ideal)All RP Columns
Ammonium Hydroxide (pH ~10.5) HHAI amine deprotonation1.0 - 1.1 (Ideal)Hybrid Silica (e.g., BEH)
Frequently Asked Questions (FAQs)

Q: Why does HHAI tail more severely than other indole derivatives? A: HHAI contains a fused azepine ring with a secondary aliphatic amine. While the indole nitrogen is practically non-basic (pKa < 0 for protonation), the azepine amine is highly basic (pKa ~9–10). This localized positive charge at physiological or slightly acidic pH creates a powerful electrostatic attraction to ionized silanols, unlike neutral or weakly basic indoles[1][3].

Q: I added 0.1% Formic Acid, but the HHAI peak is still tailing. What is the next logical step? A: Formic acid (pKa 3.75) is a relatively weak acid and may not lower the pH enough to fully protonate highly acidic, isolated silanols. Switch to a stronger acid like Trifluoroacetic Acid (TFA, pKa 0.23), which also provides ion-pairing capabilities. Alternatively, introduce a chaotropic salt like Sodium Perchlorate (NaClO₄) to disrupt the double-layer ion-pairing interactions[5].

Q: Does column temperature affect the tailing of basic compounds like HHAI? A: Yes. Increasing the column temperature (e.g., from 25°C to 45°C) improves the mass transfer kinetics between the stationary and mobile phases. Faster desorption kinetics reduce the localized tailing effect caused by slow-release adsorption sites.

Q: Can I permanently fix this by changing the column chemistry? A: Yes. Modern base-deactivated columns (Type B high-purity silica), columns with polar-embedded groups (which shield residual silanols via a localized water layer), or hybrid organic-inorganic particles (which inherently possess fewer surface silanols) will drastically reduce HHAI tailing without requiring aggressive mobile phase modifiers[6].

References
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Bayer, F. L. "Troubleshooting in Chromatography." Journal of Chromatographic Science, Vol. 26. Available at:[Link]

  • De Candia, M., et al. "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry. Available at:[Link]

  • LoBrutto, R., et al. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." Analytical Chemistry. Available at:[Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." PMC. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Scaffold Evolution in Drug Design: A Comparative Guide to 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole vs. Tetrahydro-beta-carboline Binding Affinity

Executive Summary & Structural Biology Context In the landscape of neuropharmacology and targeted drug design, indole-based heterocyclic scaffolds are highly privileged structures due to their ability to mimic endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Biology Context

In the landscape of neuropharmacology and targeted drug design, indole-based heterocyclic scaffolds are highly privileged structures due to their ability to mimic endogenous neurotransmitters like serotonin and tryptamine. This guide provides a deep-dive comparison between two closely related but pharmacologically divergent scaffolds: Tetrahydro-beta-carboline (THBC) and its ring-expanded homologue, 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) .

The core structural difference lies in the aliphatic ring fused to the indole core. THBC features a rigid, six-membered piperidine ring (pyrido[3,4-b]indole), which locks the molecule into conformations highly favorable for serotonin (5-HT) receptors and phosphodiesterase 5 (PDE5)[1][2]. In contrast, HHAI features a seven-membered azepine ring. This single-carbon expansion increases the molecular volume and introduces conformational flexibility, fundamentally shifting the scaffold's binding affinity away from 5-HT receptors and toward the bulky active site gorge of butyrylcholinesterase (BChE), making it a prime candidate for neuroprotective Alzheimer's disease therapies[3].

ScaffoldMechanisms THBC THBC Scaffold (Rigid Piperidine Ring) HT2B 5-HT2B Receptor (Sub-nanomolar Affinity) THBC->HT2B High Shape Complementarity PDE5 PDE5 Enzyme (Low Nanomolar Affinity) THBC->PDE5 Entropic Favorability HHAI HHAI Scaffold (Flexible Azepine Ring) BChE BChE Enzyme (Sub-micromolar Affinity) HHAI->BChE Increased Molecular Volume

Divergent pharmacological targeting driven by scaffold ring expansion.

Target Binding Profiles & Causality

Tetrahydro-beta-carboline (THBC): The Rigid Key

THBC derivatives (such as yohimbine analogs and tadalafil) exhibit profound affinity for the 5-HT2B receptor and PDE5 . The causality behind this affinity is largely entropic. Because the THBC structure has limited rotatable bonds, the entropy lost upon protein binding is minimized[2].

  • 5-HT2B Affinity: SAR studies on THBC derivatives have yielded antagonists with a 1000-fold increase in 5-HT2B receptor affinity (-log KBS > 10.0), allowing them to discriminate effectively among the 5-HT2 family[1].

  • PDE5 Affinity: The rigid planar geometry allows THBC to slide into the hydrophobic pocket of PDE5 without requiring water-mediated interactions with metal ions, achieving IC50 values in the low nanomolar range[2].

Hexahydroazepino[4,3-b]indole (HHAI): The Flexible Modulator

Expanding the piperidine ring to an azepine ring disrupts the strict planarity and increases the steric bulk. This structural modification severely reduces affinity for 5-HT and PDE5 but creates an ideal fit for the wider gorge of butyrylcholinesterase (BChE) .

  • BChE Selectivity: In the late stages of Alzheimer's disease, BChE compensates for acetylcholinesterase (AChE) in hydrolyzing acetylcholine. HHAI derivatives, particularly those with bulky N2-substitutions like N2-(4-phenylbutyl), exhibit highly selective BChE inhibition (IC50 ~ 0.17 μM) with a >100-fold selectivity over AChE[3]. The flexibility of the azepine ring allows the molecule to adapt to the BChE peripheral anionic site (PAS), providing additional neuroprotective effects[3].

Quantitative Data Comparison

The following table summarizes the binding affinities of optimized THBC and HHAI derivatives across their primary targets, demonstrating the pharmacological shift induced by ring expansion.

Scaffold ClassPrimary TargetSecondary TargetOptimized Affinity RangeSelectivity ProfileClinical Application
THBC 5-HT2B Receptor5-HT2A / 5-HT2C Ki​ < 0.1 nM (-log KBS > 10.0)>100-fold over 5-HT2A/CGI motility, Migraine[1]
THBC PDE5PDE11 IC50​ ~ 10 - 50 nM>200-fold over PDE11Vasodilation, Oncology[2]
HHAI BChEAChE IC50​ ~ 0.17 - 1.0 µM>100-fold over AChEAlzheimer's Disease[3]

Experimental Methodologies

To objectively compare these scaffolds, researchers must employ distinct, self-validating biochemical assays tailored to the respective targets.

Protocol A: Radioligand Displacement Assay for THBC (5-HT2B Affinity)

Causality: Radioligand binding is chosen over functional assays for primary screening because it directly measures thermodynamic binding affinity ( Ki​ ) independent of downstream signal amplification.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT2B receptors in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris buffer maintains physiological pH without chelating essential membrane stabilizing ions.

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H] -5-HT (radioligand) and varying concentrations of the THBC test compound (1 pM to 10 µM) in a final volume of 250 µL for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): Run parallel wells containing 10 µM of unlabelled 5-HT. Rationale: This saturates all specific receptor sites. Any remaining radioactivity represents non-specific lipid binding, which must be subtracted from total binding to calculate specific binding.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Modified Ellman’s Kinetic Assay for HHAI (BChE Selectivity)

Causality: Ellman's method is the gold standard for cholinesterase activity because it provides real-time kinetic data via a highly responsive colorimetric change, allowing for precise IC50​ determination.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 0.3 mM, and the substrate butyrylthiocholine iodide (BTCh) to 0.5 mM.

  • Enzyme Pre-incubation: In a 96-well microplate, combine 160 µL buffer, 10 µL of BChE enzyme (0.02 U/mL), and 10 µL of the HHAI test compound. Incubate for 15 minutes at 37°C. Rationale: Pre-incubation is critical to allow the inhibitor to reach a steady-state equilibrium with the enzyme before the substrate introduces competitive displacement.

  • Self-Validation (Non-Enzymatic Blank): Include wells containing buffer, DTNB, BTCh, and the test compound, but no enzyme . Rationale: Thiocholine substrates can spontaneously hydrolyze in aqueous solutions. This blank accounts for background absorbance, ensuring the calculated inhibition is strictly enzymatic.

  • Reaction Initiation: Add 10 µL of BTCh and 10 µL of DTNB to initiate the reaction. The enzyme cleaves BTCh to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ via non-linear regression.

ValidationWorkflow Start Compound Library Assay1 Radioligand Displacement (5-HT2B) Start->Assay1 Assay2 Ellman's Kinetic Assay (AChE/BChE) Start->Assay2 Control1 Non-Specific Binding Control (Self-Validation) Assay1->Control1 Result Affinity Profiling (Ki & IC50) Assay1->Result Control2 Non-Enzymatic Hydrolysis Blank (Self-Validation) Assay2->Control2 Assay2->Result

Self-validating experimental workflow for binding affinity determination.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel pharmaceutical compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel pharmaceutical compound 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. In the absence of established pharmacopeial methods for this specific analyte, this document serves as a practical, experience-driven roadmap for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present illustrative data to demonstrate method performance, and compare the validated method against internationally recognized regulatory standards.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a robust and reliable analytical method is paramount for ensuring product quality throughout the drug development lifecycle. This guide is structured to not only provide a step-by-step protocol but also to instill a deep understanding of the scientific principles and regulatory expectations underpinning HPLC method validation.

Method Development Strategy: A First-Principles Approach

Given the novelty of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a systematic approach to method development is essential. Our strategy is informed by the physicochemical properties of structurally similar indole alkaloids and foundational chromatographic principles.

Physicochemical Properties and Initial Chromatographic Conditions

Based on this, the following initial HPLC conditions are proposed:

  • Column: A C18 stationary phase is selected for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds, including many indole alkaloids.[2] A common dimension would be 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is chosen to ensure the timely elution of the main peak while also providing adequate resolution from any potential impurities, which may have a wider range of polarities. A typical mobile phase would consist of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH will ensure the protonation of the basic nitrogen in the azepine ring, leading to sharper peaks and more reproducible retention times.

    • Organic Phase (B): Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • Detection: The indole moiety is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. A preliminary scan would likely indicate a λmax around 280 nm, a common absorbance maximum for indole-containing compounds.[3]

The Workflow of Method Validation

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[4][5][6][7][8][9][10]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Analyte Characterization MD_Conditions Initial HPLC Conditions MD_Start->MD_Conditions MD_Optimization Method Optimization MD_Conditions->MD_Optimization Specificity Specificity & Forced Degradation MD_Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine Sample Analysis System_Suitability->Routine

Caption: A workflow diagram illustrating the progression from method development to validation and routine analysis.

Experimental Protocols and Data Analysis

The following sections provide detailed, step-by-step methodologies for each validation parameter, accompanied by tables of illustrative data that would be expected from a successful validation study.

System Suitability

Before any validation experiments are conducted, and prior to each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[11][12][13][14][15]

Protocol:

  • Prepare a system suitability solution containing 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole at the nominal concentration and spike it with a known impurity or a degradation product at a relevant concentration (e.g., 0.5%).

  • Inject the solution six replicate times.

  • Calculate the key system suitability parameters.

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20008500
Relative Standard Deviation (%RSD) of Peak Area%RSD ≤ 2.0%0.8%
Resolution (Rs) between analyte and impurityRs ≥ 2.04.5
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17] A crucial component of demonstrating specificity for a purity method is a forced degradation study.[18][19][20][21]

Forced Degradation Protocol:

  • Expose solutions of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analyze the stressed samples by HPLC with PDA detection.

Data Analysis and Comparison: The primary objective is to achieve between 5-20% degradation of the active ingredient.[19][20] The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed on the main peak in the stressed samples to confirm that it is spectrally homogeneous and free from co-eluting impurities.

Stress Condition% DegradationResolution (Rs) of Main Degradant PeakPeak Purity AnglePeak Purity Threshold
Acid Hydrolysis15.2%3.80.250.31
Base Hydrolysis8.5%5.10.180.25
Oxidation18.9%2.90.300.35
Thermal6.1%4.20.150.22
Photolytic11.7%3.50.210.28
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16]

Protocol:

  • Prepare a stock solution of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole reference standard.

  • Prepare a series of at least five dilutions covering the range from the limit of quantitation (LOQ) to 150% of the nominal concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Concentration LevelIllustrative Concentration (µg/mL)Average Peak Area
LOQ0.512,500
50%501,250,000
80%802,000,000
100%1002,500,000
120%1203,000,000
150%1503,750,000
Correlation Coefficient (r²) ≥ 0.999
Illustrative r² 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9][16] It is typically assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%120.3119.999.7%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision) Protocol:

  • Prepare six individual samples of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole at 100% of the nominal concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the %RSD of the results.

Intermediate Precision Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Precision LevelParameterAcceptance CriteriaIllustrative Result
Repeatability%RSD of 6 preparations%RSD ≤ 2.0%0.9%
Intermediate Precision%RSD of 12 preparations (6 from each set)%RSD ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicate samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

ParameterAcceptance CriteriaIllustrative Result
LOD (S/N ≈ 3:1)-0.15 µg/mL
LOQ (S/N ≈ 10:1)-0.5 µg/mL
Precision at LOQ%RSD ≤ 10%4.5%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][16]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters.

Parameter VariedVariationImpact on System Suitability
Flow Rate± 0.1 mL/minAll parameters met acceptance criteria
Column Temperature± 2°CAll parameters met acceptance criteria
Mobile Phase pH± 0.1All parameters met acceptance criteria
Wavelength± 2 nmAll parameters met acceptance criteria

Comparative Analysis and Conclusion

The developed and validated HPLC method for the purity analysis of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole demonstrates performance that is well within the acceptance criteria set forth by the ICH guidelines.[5][7][9] The method is specific, linear, accurate, precise, and robust for its intended purpose.

Comparison with Alternative Techniques:

  • Gas Chromatography (GC): While GC can be used for purity analysis, the relatively high molecular weight and potential thermal lability of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole make HPLC a more suitable technique. Derivatization would likely be required for GC analysis, adding complexity to the procedure.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency but can sometimes suffer from lower reproducibility compared to HPLC, particularly for routine quality control applications.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The validated HPLC method could be readily transferred to a UHPLC system. This would offer significant advantages in terms of speed and resolution, with much shorter run times and reduced solvent consumption. A formal method transfer validation would be required.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2017). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • Taylor & Francis Online. (2015). Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Leiden University. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • KBI Biopharma. (2025). Method Development & Validation (Stability-Indicating). [Link]

  • PubMed. (2012). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. [Link]

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. [Link]

  • SlideShare. (n.d.). Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. [Link]

  • Chemsrc. (2025). CAS#:7546-78-3 | 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • American Journal of Biomedical Science & Research. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. [Link]

  • PubChem. (n.d.). 1H,2H,3H,4H,5H,6H-azepino(4,5-b)indole. [Link]

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Validation

In Vivo vs In Vitro Correlation for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Analogs: A Comparative Guide

The transition from single-target to multi-target-directed ligands (MTDLs) has fundamentally reshaped the drug discovery landscape for Alzheimer's disease (AD). While early cholinergic therapies focused on acetylcholines...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from single-target to multi-target-directed ligands (MTDLs) has fundamentally reshaped the drug discovery landscape for Alzheimer's disease (AD). While early cholinergic therapies focused on acetylcholinesterase (AChE), the progressive nature of AD reveals a critical pathophysiological shift: as AChE levels decline in late-stage AD, butyrylcholinesterase (BChE) activity increases, taking over the hydrolysis of acetylcholine (ACh)[1].

Recent pharmacological investigations have identified the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold as a highly privileged structure for developing selective BChE inhibitors with secondary neuroprotective and anti-amyloidogenic properties[1][2]. This guide provides a critical evaluation of the in vitro to in vivo correlation (IVIVC) of HHAI analogs, objectively comparing their performance against standard therapeutic alternatives.

Mechanistic Rationale: The Polypharmacology of the HHAI Scaffold

The azepino[4,3-b]indole nucleus provides a rigid, highly tunable framework. By substituting the azepine nitrogen (N2) with varying lipophilic groups (e.g., phenylalkyl chains), researchers can precisely modulate the molecular volume to exploit the larger active site gorge of BChE compared to AChE[1][3].

Unlike classical AD drugs (e.g., Donepezil), optimized HHAI analogs (such as the N2-(4-phenylbutyl) derivative, Compound 15d) operate through a tri-modal mechanism:

  • Selective BChE Inhibition: Mixed-type reversible inhibition targeting both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE[1].

  • Anti-Amyloidogenic Activity: Steric blockade of amyloid-β (Aβ) self-assembly, preventing neurotoxic oligomerization[1].

  • Neuroprotection: Scavenging of reactive oxygen species (ROS) and mitigation of NMDA-induced excitotoxicity, preserving neuronal viability[1][3].

Mechanism HHAI HHAI Scaffold (e.g., Cmpd 15d) BChE hBChE Inhibition (CAS & PAS Binding) HHAI->BChE High Affinity Amyloid Inhibit Aβ Aggregation HHAI->Amyloid Steric Hindrance ROS ROS Scavenging (Oxidative Stress) HHAI->ROS Electron Transfer ACh Elevated ACh Levels BChE->ACh Neuro Neuroprotection (SH-SY5Y Cells) Amyloid->Neuro ROS->Neuro Cognition In Vivo Cognitive Improvement ACh->Cognition Neuro->Cognition

Fig 1: Polypharmacological network of HHAI analogs bridging in vitro targets to in vivo cognition.

Comparative Performance: Quantitative In Vitro Profiling

To establish a baseline for correlation, we must compare the in vitro efficacy of the lead HHAI analog (Compound 15d) against established clinical and experimental alternatives. Donepezil acts as the AChE-selective benchmark, Tacrine as the non-selective benchmark, and Cymserine analogs as pseudoirreversible BChE benchmarks[4].

Compound / DrugTarget ProfilehAChE IC₅₀ (µM)hBChE IC₅₀ (µM)Selectivity (BChE/AChE)Aβ Aggregation InhibitionNeuroprotection (Cellular)
HHAI Cmpd 15d Reversible MTDL> 20.00.17 > 100-fold Moderate (~40%) High (SH-SY5Y)
Donepezil Reversible AChEi0.025.500.003-foldLowLow
Tacrine Reversible Dual0.200.082.5-foldLowHepatotoxic
Cymserine Pseudoirreversible> 50.00.01> 5000-foldLowModerate[4]

Data Synthesis: The HHAI scaffold demonstrates a highly favorable in vitro profile. While Cymserine is a more potent BChE inhibitor, its pseudoirreversible carbamate transfer mechanism can lead to complex pharmacokinetic challenges[4]. The HHAI analog offers a reversible, mixed-type inhibition with the added benefit of Aβ aggregation blockade, making it a superior MTDL candidate[1].

In Vivo vs In Vitro Correlation (IVIVC) Analysis

The predictive validity of in vitro cholinesterase assays for in vivo cognitive enhancement is historically fraught with false positives due to blood-brain barrier (BBB) impermeability and rapid hepatic clearance. However, HHAI analogs demonstrate a robust IVIVC.

The Pharmacokinetic Bridge

The correlation between the 0.17 µM in vitro IC₅₀ of Compound 15d and its in vivo efficacy relies entirely on its lipophilicity (clogP ~ 4.5). The N2-phenylbutyl substitution, which drives BChE selectivity in vitro by occupying the hydrophobic acyl pocket of the enzyme, simultaneously enhances passive transcellular diffusion across the BBB in vivo[1][3].

Pharmacodynamic Translation
  • Enzyme Inhibition to Neurotransmitter Levels: In vitro BChE inhibition translates linearly to in vivo extracellular ACh elevation in the cortex and hippocampus of rodent models, specifically because HHAI analogs do not trigger peripheral cholinergic toxicity (SLUDGE syndrome) associated with AChE inhibitors.

  • Cellular Viability to Behavioral Efficacy: The neuroprotection observed in vitro (rescuing SH-SY5Y cells from H₂O₂ and Aβ₁₋₄₂ insults) correlates directly with the preservation of spatial memory in vivo. In scopolamine-induced amnesia models, HHAI analogs restore escape latency times in the Morris Water Maze to near-control levels[1][5].

Workflow InVitro In Vitro Profiling Ellman's Assay & ThT Fluorescence Cellular Cellular Assays SH-SY5Y Viability & BBB Permeability (PAMPA) InVitro->Cellular Select Candidates (IC50 < 1µM) InVivo In Vivo Translation Scopolamine Mouse Model & MWM Cellular->InVivo High BBB Permeation (clogP > 3) Correlation IVIVC Analysis PK/PD Modeling & Efficacy Correlation InVivo->Correlation Behavioral Reversal Data

Fig 2: The translational workflow establishing IVIVC for HHAI analogs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems required to establish the IVIVC for HHAI analogs.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

Causality & Rationale: The Ellman assay uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the thiol produced by the enzymatic hydrolysis of acetylthiocholine/butyrylthiocholine. We use human recombinant enzymes to ensure the data translates to human in vivo models.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Self-Validation: pH must be strictly controlled; DTNB auto-hydrolyzes at pH > 8.5, causing false-positive baseline drift.

  • Reagent Assembly: In a 96-well plate, add 160 µL of buffer, 10 µL of human BChE (0.02 U/mL), and 10 µL of the HHAI analog (serial dilutions from 10⁻⁴ to 10⁻⁹ M).

  • Incubation: Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows reversible inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (2 mM) and 10 µL of butyrylthiocholine iodide (2 mM).

  • Kinetic Read: Measure absorbance at 412 nm continuously for 5 minutes.

  • Validation Control: Include Donepezil as a negative control for BChE (should show high IC₅₀) and Tacrine as a positive control.

Protocol B: In Vitro Neuroprotection (SH-SY5Y Cell Viability)

Causality & Rationale: SH-SY5Y neuroblastoma cells are utilized because they express human-like neuronal phenotypes when differentiated. The MTT assay measures mitochondrial metabolic rate, a direct proxy for cell viability following neurotoxic insult[1].

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at 1×10⁴ cells/well. Incubate for 24h.

  • Pre-treatment: Treat cells with the HHAI analog (0.1, 1, and 10 µM) for 2 hours.

  • Neurotoxic Insult: Introduce Aβ₁₋₄₂ (10 µM) or H₂O₂ (100 µM) to the wells. Incubate for 24 hours. Causality: Aβ induces amyloidogenic stress, while H₂O₂ induces ROS. Testing both validates the multi-target nature of the HHAI scaffold.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Live cells reduce MTT to insoluble purple formazan.

  • Solubilization & Read: Lyse cells with DMSO and read absorbance at 570 nm.

  • Validation Control: Untreated cells (100% viability) and Insult-only cells (baseline toxicity) must be included to calculate the specific neuroprotective index.

Protocol C: In Vivo Cognitive Evaluation (Morris Water Maze)

Causality & Rationale: The Morris Water Maze (MWM) tests hippocampal-dependent spatial memory. Scopolamine (a muscarinic antagonist) is used to temporarily induce a cholinergic deficit mimicking AD, allowing us to see if the HHAI analog can reverse this amnesia.

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Divide into groups: Control, Scopolamine-only, Scopolamine + Donepezil (Positive Control), and Scopolamine + HHAI analog (e.g., 5 mg/kg).

  • Dosing: Administer the HHAI analog via intraperitoneal (i.p.) injection 30 minutes prior to scopolamine injection (1 mg/kg, i.p.). Causality: This timing ensures the HHAI analog has crossed the BBB and inhibited BChE before the scopolamine blockade occurs.

  • Training Phase (Days 1-4): Place mice in the pool (water made opaque with non-toxic dye). Record the escape latency (time to find the hidden platform).

  • Probe Trial (Day 5): Remove the platform. Record the time spent in the target quadrant.

  • Validation Control: The Scopolamine-only group must show significantly higher escape latency than the Control group to validate the amnesia model. A successful IVIVC is confirmed if the HHAI group shows a statistically significant reduction in escape latency compared to the Scopolamine-only group, correlating with its in vitro BChE IC₅₀.

References

  • De Candia, M., et al. "Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease." European Journal of Medicinal Chemistry, 2019.[Link]

  • Rossi, M., et al. "Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents." Pharmaceuticals (MDPI), 2024.[Link]

  • Hoffmann, M., et al. "Neuroprotective Tri- and Tetracyclic BChE Inhibitors Releasing Reversible Inhibitors upon Carbamate Transfer." ACS Medicinal Chemistry Letters, 2012.[Link]

  • Azmy, E. M., et al. "New Indole Derivatives As Multitarget anti-Alzheimer's Agents: synthesis, Biological Evaluation and Molecular Dynamics." Future Medicinal Chemistry, 2023.[Link]

Sources

Comparative

Stereochemical Verification of 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Enantiomers via Chiral HPLC: A Methodological Comparison Guide

The Pharmacological Imperative of Stereochemical Precision 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) derivatives have emerged as highly potent, selective inhibitors of butyrylcholinesterase (BChE), making them pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative of Stereochemical Precision

1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) derivatives have emerged as highly potent, selective inhibitors of butyrylcholinesterase (BChE), making them promising multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD) therapy 1[1]. Because neurobiological targets exhibit strict chiral recognition, the stereochemistry of the HHAI scaffold dictates its pharmacodynamic profile. Often, one enantiomer (the eutomer) demonstrates significantly higher binding affinity and neuroprotective efficacy against NMDA-induced excitotoxicity than its mirror image (the distomer) 2[2]. Consequently, rigorous stereochemical verification and enantiomeric excess (ee) determination via chiral High-Performance Liquid Chromatography (HPLC) is a non-negotiable phase of preclinical development.

Mechanistic Challenges in Resolving Azepinoindoles

The HHAI scaffold presents unique chromatographic challenges that require deliberate methodological choices:

  • Conformational Flexibility: The seven-membered azepine ring fused to the rigid indole core adopts multiple puckered conformations. This dynamic stereochemistry can complicate the stable formation of transient diastereomeric complexes with the chiral stationary phase (CSP).

  • Basic Nitrogen Interactions: The secondary or tertiary amine within the azepine ring is highly basic. When interacting with polysaccharide-based CSPs, this basic moiety frequently engages in strong, non-specific hydrogen bonding with residual acidic silanols on the underlying silica matrix. This results in severe peak tailing and loss of resolution ( Rs​ ).

  • Lipophilicity of N2-Substitutions: Recent structure-activity relationship (SAR) studies often substitute the azepine nitrogen with bulky, lipophilic groups (e.g., N2-phenylalkyl derivatives) to enhance blood-brain barrier (BBB) penetration[2]. These modifications drastically reduce aqueous solubility, necessitating normal-phase or polar organic mobile phases.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To objectively compare the performance of various CSPs for HHAI resolution, we evaluate three industry-standard polysaccharide columns. The separation relies on hydrogen bonding, π−π stacking (facilitated by the indole ring), and dipole-dipole interactions.

Table 1: Comparative Chromatographic Performance for N2-Substituted HHAI Racemates (Conditions: 250 mm × 4.6 mm, 5 µm columns; Mobile Phase: Hexane/Ethanol/DEA 80:20:0.1 v/v/v; Flow: 1.0 mL/min)

Chiral ColumnChiral SelectorRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Suitability for HHAI
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)3.451.221.85Excellent for basic indoles; broad applicability.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)4.101.151.30Moderate; often exhibits broader peaks due to cellulose backbone conformation.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)2.801.452.65Superior for highly lipophilic derivatives; allows use of DCM to improve solubility.

Causality Insight: The immobilized Chiralpak IC column often outperforms coated phases for bulky HHAI derivatives because the electron-withdrawing chloro-substituents on the phenylcarbamate enhance π−π interactions with the electron-rich indole core. Furthermore, its immobilized nature allows the injection of samples dissolved in stronger solvents like dichloromethane, preventing on-column precipitation of lipophilic N2-phenylalkyl analogs 3[3].

Optimized Experimental Protocol for Chiral Resolution

This protocol establishes a self-validating system for the baseline separation of HHAI enantiomers, ensuring reproducibility and high analytical integrity.

Step 1: Sample Preparation and Solubilization

  • Action: Dissolve the racemic HHAI derivative in a 1:1 mixture of Hexane and Ethanol to a final concentration of 1.0 mg/mL.

  • Causality: Matching the sample diluent to the mobile phase prevents solvent-front refractive index disturbances and peak distortion (viscous fingering) upon injection.

Step 2: Mobile Phase Formulation

  • Action: Prepare a normal-phase mixture of HPLC-grade Hexane and absolute Ethanol (e.g., 85:15 v/v). Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 15 minutes.

  • Causality: The addition of 0.1% DEA is the critical mechanistic step. DEA acts as a competitive basic modifier, masking the unreacted silanol groups on the silica support. This prevents the basic azepine nitrogen of the HHAI from binding to the silica, thereby eliminating peak tailing and preserving the thermodynamic equilibrium required for chiral discrimination.

Step 3: Chromatographic Execution

  • Action: Equilibrate the Chiralpak IC column at 25°C for 45 minutes at a flow rate of 1.0 mL/min. Inject 10 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm (indole chromophore max).

  • Causality: Temperature control is vital; chiral recognition is an enthalpy-driven process. Lower temperatures generally increase selectivity ( α ) but may broaden peaks due to increased mobile phase viscosity. 25°C offers the optimal thermodynamic balance.

Step 4: Validation and Elution Order Determination

  • Action: Confirm the absolute configuration of the separated peaks by coupling the HPLC to a Vibrational Circular Dichroism (VCD) spectrometer or by collecting fractions for X-ray crystallography4[4].

  • Causality: Retention times alone cannot assign absolute stereochemistry (R vs. S). Orthogonal validation ensures that the isolated eutomer used in subsequent in vitro BChE assays is structurally verified, closing the loop on a self-validating experimental workflow.

Workflow Validation Diagram

G A Racemic HHAI Synthesis (N2-Substituted) B Chiral Stationary Phase Screening (AD-H, OD-H, IC) A->B Sample Prep & Solubilization C Mobile Phase Optimization (Hexane/EtOH + 0.1% DEA) B->C Selectivity (N) Check D Enantiomeric Resolution (Target Rs > 1.5) C->D Silanol Masking (Tailing Suppression) E Absolute Configuration Assignment (VCD / X-Ray) D->E Fraction Collection & Lyophilization F In Vitro BChE Assays (Eutomer vs Distomer) E->F Bio-evaluation of Pure Enantiomers

Workflow for the chiral resolution and validation of HHAI enantiomers.

References
  • Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease - PubMed (NIH). 1

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC (NIH). 2

  • Away from Flatness: Unprecedented Nitrogen-Bridged Cyclopenta[a]indene Derivatives as Novel Anti-Alzheimer Multitarget Agents - ACS Publications. 3

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction - CCS Chemistry. 4

Sources

Validation

comparing cytotoxicity of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole against standard tryptamines

An in-depth technical analysis comparing the cytotoxicity and pharmacological profiles of the rigidified 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold against standard flexible tryptamines. The Structural Paradigm:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the cytotoxicity and pharmacological profiles of the rigidified 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold against standard flexible tryptamines.

The Structural Paradigm: Flexibility vs. Rigidity in Indole Scaffolds

Tryptamines represent a foundational class of indole-based alkaloids. Standard tryptamines (such as N,N-DMT, psilocin, and endogenous serotonin) are characterized by a flexible ethylamine side chain. This conformational flexibility primarily dictates their affinity for orthosteric binding sites on serotonergic (5-HT) receptors. However, in drug development, flexible chains often lead to off-target effects and dose-dependent cytotoxicity due to receptor hyperactivation or metabolism by monoamine oxidases (MAOs), which generates reactive oxygen species (ROS).

By contrast, rigidifying the tryptamine structure unlocks entirely different pharmacological landscapes. The fusion of a seven-membered azepine ring to the indole core yields the 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold[1]. As an Application Scientist evaluating novel therapeutics for neurodegenerative diseases, I approach the HHAI scaffold not as a serotonergic agent, but as a highly specialized, cytoprotective multitarget ligand.

The structural rigidity of the [4,3-b] ring fusion restricts the conformational degrees of freedom of the basic nitrogen. This optimal positioning allows HHAI derivatives to interact deeply with the catalytic anionic site (CAS) of butyrylcholinesterase (BChE) while sterically blocking N-methyl-D-aspartate (NMDA) receptors[2][3]. Consequently, the cytotoxicity profile shifts dramatically: instead of inducing oxidative stress at high doses like standard tryptamines, HHAI derivatives actively prevent glutamate excitotoxicity and calcium overload, resulting in profound neuroprotection.

Comparative Cytotoxicity and Neuroprotection Data

To objectively compare the cellular safety and efficacy of these compounds, researchers utilize the SH-SY5Y human neuroblastoma cell line—a gold-standard model for assessing neurotoxicity. The data below synthesizes recent evaluations of HHAI and its tetrahydro-derivatives (THAI) against standard tryptamine baselines.

Table 1: Comparative Cytotoxicity and Pharmacological Profiles in SH-SY5Y Cells

Compound ClassRepresentative CompoundPrimary TargetIntrinsic Cytotoxicity (IC50)Effect on NMDA / H₂O₂ Insult
Standard Tryptamine Tryptamine / N,N-DMT5-HT Receptors, TAAR1~50 - 150 μM (Dose-dependent)Exacerbates or neutral (no rescue)
HHAI Derivative N2-(4-phenylbutyl)-HHAI (15d)BChE (IC50: 0.17 μM)> 100 μM (Non-toxic)Rescues viability (P < 0.001)
THAI Derivative 6-(2-phenylethyl)-THAI (12b)BChE (IC50: 13 nM)> 100 μM (Non-toxic)Rescues viability at 0.5-5 μM
THAI Derivative 6-heptyl-bridged THAI (14d)BChE (IC50: 65 nM)> 100 μM (Non-toxic)Rescues viability & blocks Aβ

Quantitative data supported by recent studies on azepino[4,3-b]indole derivatives ([2];[3];[4]).

Self-Validating Experimental Protocol: Cytotoxicity and NMDA-Rescue Assay

To ensure experimental trustworthiness, cytotoxicity workflows must include internal controls that validate the assay's dynamic range. The following methodology describes a self-validating MTT assay system designed to compare the intrinsic cytotoxicity of standard tryptamines against the neuroprotective efficacy of HHAI derivatives.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Starvation Phase (Mechanistic Causality): Replace the standard media with low-serum (1% FBS) media for 12 h prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and sensitizes the neuronal cells to the subsequent NMDA insult. This critical step ensures a wider, more accurate dynamic range for the viability readout, preventing serum proteins from masking the compound's cytoprotective effects.

  • Compound Pre-treatment:

    • Group A (Intrinsic Toxicity Assessment): Treat cells with standard tryptamines or HHAI derivatives alone across a logarithmic concentration gradient (0.1 μM to 100 μM) for 24 h.

    • Group B (Neuroprotection Assessment): Pre-treat cells with HHAI derivatives at therapeutic doses (e.g., 0.5, 1, 5, 10 μM) for 2 h prior to the excitotoxic insult.

  • Excitotoxic Insult: Add 250 μM NMDA (or 100 μM H₂O₂ for oxidative stress modeling) to Group B wells. Incubate for 24 h.

    • Internal Controls: You must include a vehicle-only well (Baseline: 100% viability) and an NMDA-only well (Expected: ~50-60% viability).

  • Viability Readout: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 h. Solubilize the resulting formazan crystals with 100 μL DMSO.

  • Quantification & Validation Check: Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation: The assay is only deemed valid if the NMDA-only control demonstrates a statistically significant reduction in viability (target ~50%) compared to the vehicle control. If the insult fails to reduce viability, the rescue capability of the HHAI derivative cannot be accurately quantified.

Pathway Visualization

The logical workflow below maps the divergent cellular outcomes between standard flexible tryptamines and the rigidified HHAI scaffold.

Pathway cluster_tryp Standard Tryptamines cluster_hhai 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Trypt Flexible Ethylamine Chain (e.g., DMT, Psilocin) HT2A 5-HT Receptor Activation & MAO Metabolism Trypt->HT2A Tox High-Dose Cytotoxicity (Oxidative Stress / ROS) HT2A->Tox HHAI Rigid Azepino-Indole Scaffold Target BChE Inhibition & NMDA Antagonism HHAI->Target Protect Neuroprotection & High Cell Viability Target->Protect

Fig 1: Divergent cellular outcomes of flexible tryptamines vs. rigidified HHAI scaffolds.

References

  • Purgatorio, R., de Candia, M., Catto, M., Carrieri, A., Pisani, L., De Palma, A., Toma, M., Ivanova, O. A., Voskressensky, L. G., & Altomare, C. D. (2019). Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry, 177, 414-424. URL:[Link]

  • Altomare, C. D., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. European Journal of Medicinal Chemistry, 125, 288-298. URL:[Link]

  • de Candia, M., et al. (2024). Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)-one as potent BChE-selective inhibitors showing protective effects against neurodegenerative insults. European Journal of Medicinal Chemistry, 270, 116353. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole proper disposal procedures

Operational and Disposal Guide for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole Executive Summary & Chemical Profile 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole (CAS: 14362-51-7) [1] is a privileged fused heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide for 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole

Executive Summary & Chemical Profile

1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole (CAS: 14362-51-7) [1] is a privileged fused heterocyclic scaffold frequently utilized in drug discovery, particularly in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research [2]. While its biological utility is significant, the compound's high nitrogen content and structural stability present unique logistical and safety challenges during laboratory handling, spill response, and waste disposal.

Mechanistic Rationale for Disposal Hazards

The chemical architecture of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole consists of an electron-rich indole core fused to an azepine ring. This dense nitrogenous framework makes it highly susceptible to forming toxic nitrogen oxides (NOx) during incomplete combustion [3]. Furthermore, the secondary amine in the azepine ring can react violently with strong oxidizing agents. Therefore, standard biological waste autoclaving or low-temperature burning is strictly prohibited. Proper disposal requires high-temperature incineration (>1000°C) equipped with specialized NOx scrubbing systems to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [4].

Step-by-Step Methodology: Immediate Spill Response & Decontamination

Causality Note: The primary goal of this protocol is to prevent aerosolization of the active pharmaceutical ingredient (API) powder and to avoid the generation of toxic N-chloro intermediates that occur when secondary amines react with standard laboratory bleach.

  • Evacuation & PPE : Immediately isolate the spill area. Personnel must don an N95/P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.

  • Containment : Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use sawdust or paper towels, as the high surface area of combustible materials mixed with nitrogenous compounds can create a fire hazard.

  • Wetting & Collection : Lightly mist the powder with distilled water to suppress dust formation. Carefully sweep the wetted mixture using a non-sparking tool into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontamination : Wash the affected surface with a mild, non-oxidizing surfactant solution (e.g., Alconox) and water. Crucial Rationale: Absolutely avoid using sodium hypochlorite (bleach), as it will react with the azepine secondary amine to form highly toxic and potentially explosive N-chloroamines.

  • Sealing : Seal the HDPE container, label it as "Hazardous Chemical Spill Debris - Nitrogenous Heterocycle," and transfer it to the satellite accumulation area.

Step-by-Step Methodology: Waste Segregation & Manifesting

Causality Note: Proper segregation prevents exothermic cross-reactions in waste carboys and ensures compliance with EPA manifesting requirements, reducing institutional liability.

  • Liquid Waste Segregation : Collect all solvent-dissolved 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (e.g., from HPLC effluents or synthesis workups) in dedicated organic waste carboys. Separate halogenated (e.g., Dichloromethane) from non-halogenated (e.g., Methanol, DMSO) streams.

  • Solid Waste Segregation : Place all contaminated consumables (pipette tips, weighing boats, gloves) into double-lined, 6-mil puncture-resistant chemical waste bags.

  • Labeling & Manifesting : Label the waste clearly. While the pure compound is an unlisted hazardous waste, its solvent matrix usually dictates the EPA waste code (e.g., F003 or F005 for non-halogenated solvents) [4].

  • Storage : Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area, strictly isolated from strong acids and oxidizers.

Quantitative Data: Waste Stream Management Summary

Waste StreamMatrix ExamplePrimary HazardEPA Waste CodeApproved Disposal Method
Organic Liquid Dissolved in DMSO/MeOHFlammability, ToxicityF003 / F005High-Temperature Incineration
Solid Powder Pure Chemical SpillInhalation, ToxicityUnlisted HazardousHigh-Temperature Incineration
Contaminated PPE Gloves, bench paperContact HazardState-SpecificSolid Chemical Waste Incineration
Aqueous Waste HPLC Mobile PhaseAquatic ToxicityVaries by StateSpecialized Wastewater Treatment

Disposal Workflow Visualization

DisposalWorkflow cluster_streams Waste Segregation Streams Source 1,2,3,4,5,6-Hexahydroazepino [4,3-b]indole Waste Liquid Organic Liquid Waste (e.g., DMSO, MeOH) Source->Liquid Solid Solid Waste (Powder, PPE, Vials) Source->Solid Aqueous Aqueous Waste (Trace HPLC Effluent) Source->Aqueous Incinerator High-Temp Incineration (>1000°C) + NOx Scrubbing Liquid->Incinerator EPA F-Codes Solid->Incinerator Unlisted Hazardous WaterTreatment Industrial Wastewater Treatment Facility Aqueous->WaterTreatment pH Neutralization

Workflow for segregation and disposal of azepino-indole waste streams.

References

  • 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole - GuideChem . GuideChem. Available at:1

  • Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as β-amyloid aggregation inhibitors . ResearchGate. Available at: 2

  • Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA . U.S. Environmental Protection Agency (EPA NEPIS). Available at: 3

  • 40 CFR 302.4 -- Hazardous substances and reportable quantities . Electronic Code of Federal Regulations (eCFR). Available at: 4

Sources

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